Eltrombopag-13C4
Description
Properties
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-DEZJEJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Eltrombopag-13C4 and its primary use in research
An In-depth Analysis of a Key Internal Standard in Pharmacokinetic and Bioanalytical Studies
Eltrombopag-13C4 is a stable, isotopically labeled version of Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2][3] Its primary and critical role in research, particularly in drug development and clinical pharmacology, is to serve as an internal standard for the highly accurate quantification of Eltrombopag in biological samples.[1][3][4] This guide provides a comprehensive overview of this compound, its application, and the broader context of Eltrombopag's mechanism of action.
Core Properties of this compound
This compound is structurally identical to Eltrombopag, with the exception of four Carbon-12 atoms being replaced by Carbon-13 isotopes.[5][6] This isotopic labeling results in a higher molecular weight than the parent compound, a crucial feature for its use in mass spectrometry-based assays.[5][6]
| Property | Value | Reference |
| Chemical Formula | C₂₁¹³C₄H₂₂N₄O₄ | [5] |
| Molecular Weight | 446.43 g/mol | [5] |
| Appearance | Orange-Yellow Solid | [5] |
| Unlabeled CAS Number | 496775-61-2 | [5][6] |
| Labeled CAS Number | 1217230-31-3 | [5][6] |
Primary Research Application: Bioanalytical Quantification
The principal application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][7] This technique is the gold standard for quantifying drug concentrations in complex biological matrices like human plasma.[4][8]
The Role of an Internal Standard:
In LC-MS/MS analysis, an internal standard is a compound with very similar physicochemical properties to the analyte (in this case, Eltrombopag) that is added in a known, constant concentration to all samples (calibrators, quality controls, and unknown study samples). This compound is the ideal IS for Eltrombopag because its behavior during sample preparation (e.g., protein precipitation) and chromatographic separation is nearly identical to that of the unlabeled drug.[7] However, due to its higher mass, it can be distinguished by the mass spectrometer.[7] This allows for the correction of variability that may occur during the analytical process, ensuring the high precision and accuracy of the results.[7]
A common methodology for the determination of Eltrombopag in human plasma involves the following steps:
-
Sample Preparation: A small volume of human plasma (e.g., 50 µL) is mixed with a protein precipitation agent, such as acetonitrile, which also contains a known concentration of this compound.[4][7] This step removes larger protein molecules that could interfere with the analysis.[4][7]
-
Chromatographic Separation: The resulting supernatant is injected into a liquid chromatography system. A C18 column is typically used to separate Eltrombopag and this compound from other endogenous plasma components.[4] A mobile phase consisting of a mixture of an aqueous solution (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column.[4]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which is highly selective and sensitive.[7] Specific mass transitions are monitored for both Eltrombopag and this compound.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Eltrombopag | 443.24 | 183.08 | [7] |
| This compound | 447.18 | 183.08 | [7] |
-
Quantification: The peak area ratio of Eltrombopag to this compound is calculated. This ratio is then used to determine the concentration of Eltrombopag in the unknown samples by plotting it against a calibration curve prepared with known concentrations of the drug.[4]
Mechanism of Action of the Parent Compound: Eltrombopag
While this compound is biochemically inert and used for analytical purposes, understanding the mechanism of the parent drug, Eltrombopag, is essential for researchers in this field. Eltrombopag is a thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia (low platelet counts).[9][10][11]
Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO receptor (also known as c-Mpl), Eltrombopag binds to the transmembrane domain of the receptor.[10][12] This binding initiates a cascade of intracellular signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[9][10] This signaling cascade stimulates the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets, ultimately leading to an increased platelet count.[9][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]
- 7. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 10. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Eltrombopag Diolamine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Eltrombopag for treatment of thrombocytopenia-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltrombopag-13C4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Eltrombopag-13C4 when utilized as an internal standard in bioanalytical assays. Primarily employed for the accurate quantification of the thrombopoietin receptor agonist, Eltrombopag, in biological matrices, its function is pivotal for robust and reliable pharmacokinetic and toxicokinetic studies. This document will detail the principles of stable isotope-labeled internal standards, provide comprehensive experimental protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and present collated quantitative data from various studies. Furthermore, this guide includes visualizations of key experimental workflows and the biological signaling pathway of Eltrombopag to provide a comprehensive resource for researchers in the field.
The Core Mechanism: Why this compound is an Ideal Internal Standard
In quantitative bioanalysis, particularly with a highly sensitive and selective technique like LC-MS/MS, an internal standard (IS) is crucial to correct for variability during sample processing and analysis.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for this purpose.[1]
The fundamental mechanism of action of this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, Eltrombopag, coupled with a distinct mass difference.[2] this compound is synthesized to be chemically identical to Eltrombopag, with the exception that four of the carbon atoms (¹²C) in its structure are replaced with the heavier, stable isotope, carbon-13 (¹³C).[3]
This isotopic labeling results in the following key characteristics that define its efficacy as an internal standard:
-
Co-elution in Chromatography: Due to their identical chemical structures, Eltrombopag and this compound exhibit the same retention time during liquid chromatography. This ensures that both compounds are subjected to the same matrix effects at the same point in time.[4]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, both the analyte and the SIL-IS will have nearly identical ionization efficiencies. This is critical because matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since both compounds are affected similarly, the ratio of their signals remains constant.[5]
-
Distinct Mass-to-Charge (m/z) Ratios: The four ¹³C atoms give this compound a mass that is four Daltons higher than Eltrombopag. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.[4]
-
Correction for Sample Preparation Variability: Any loss of analyte during the extraction process from the biological matrix (e.g., plasma) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to a more accurate and precise measurement of the analyte's concentration.[4]
In essence, this compound acts as a reliable surrogate for Eltrombopag throughout the entire analytical process, from sample preparation to detection. The consistent ratio of the analyte to the internal standard allows for the mitigation of errors that can be introduced by the complexity of biological matrices and the inherent variability of the analytical instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies that have utilized this compound as an internal standard for the quantification of Eltrombopag in human plasma by LC-MS/MS.
Table 1: Linearity and Sensitivity of Eltrombopag Quantification using this compound as an Internal Standard
| Parameter | Reported Range/Value | Reference(s) |
| Linearity Range | 50.0 - 10,007 ng/mL | [2] |
| 50 - 10,000 ng/mL | [4] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| 0.9937 | [4] | |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | [2] |
| 50 ng/mL | [4] |
Table 2: Precision and Accuracy of Eltrombopag Quantification
| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference(s) |
| Study 1 | LLOQ QC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] |
| LQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] | |
| MQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] | |
| HQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] | |
| Study 2 | LLOQ | Not explicitly stated | Not explicitly stated | 102.70 - 111.43 | [4] |
| LQC, MQC, HQC | ≤ 15 | ≤ 15 | 102.70 - 111.43 | [4] |
Table 3: Recovery and Matrix Effect
| Parameter | Eltrombopag | This compound | Reference(s) |
| Extraction Recovery | High-level recoveries reported | High-level recoveries reported | [4] |
| Matrix Effect | Assessed and found to be within acceptable limits | Not explicitly stated, but IS corrects for it | [4] |
Detailed Experimental Protocols
The following sections provide a detailed methodology for the quantification of Eltrombopag in human plasma using this compound as an internal standard, based on published literature.[2][4]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Eltrombopag and its internal standard from plasma samples.
-
Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma sample into a clean microcentrifuge tube.[2]
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound in a suitable solvent (e.g., acetonitrile) to each plasma sample.
-
Precipitation: Add a larger volume of a precipitating agent, typically acetonitrile, to the sample.[4]
-
Vortexing: Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a clean tube or a well plate for analysis.
-
Dilution (Optional): The supernatant may be diluted with a suitable solvent (e.g., a mixture of mobile phase components) before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of Eltrombopag.
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation.[2][4]
-
Mobile Phase: A mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used. The composition can be isocratic or a gradient.[2][4]
-
Flow Rate: A typical flow rate is in the range of 0.4 - 1.0 mL/min.[2][4]
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[4]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Eltrombopag and this compound.
Table 4: Mass Spectrometry Parameters
| Parameter | Eltrombopag | This compound | Reference(s) |
| Precursor Ion (Q1) m/z | 443.2 | 447.2 | [4] |
| Product Ion (Q3) m/z | 183.1 | 183.1 | [4] |
| Collision Energy (eV) | Optimized for fragmentation | Optimized for fragmentation | [4] |
Mandatory Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Synthesis and Characterization of Eltrombopag-13C4
This technical guide provides a comprehensive overview of the synthesis and characterization of Eltrombopag-13C4, an isotopically labeled internal standard crucial for the quantitative analysis of the thrombopoietin receptor agonist, Eltrombopag. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. It is approved for the treatment of thrombocytopenia in patients with various conditions. This compound is a stable isotope-labeled version of Eltrombopag, primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Eltrombopag in biological matrices.
Synthesis of this compound
The synthesis of this compound involves the coupling of two key intermediates: 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and a 13C-labeled pyrazolone derivative, specifically (Z)-1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3. The general synthetic approach is adapted from established methods for the synthesis of unlabeled Eltrombopag.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a plausible synthetic route for this compound.
Step 1: Diazotization of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
-
Suspend 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in a mixture of methanol and hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Coupling Reaction
-
In a separate flask, dissolve (Z)-1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3 in a suitable solvent such as methanol.
-
Add the freshly prepared diazonium salt solution from Step 1 to the pyrazolone solution at 0-5 °C.
-
Adjust the pH of the reaction mixture to 7-8 using a suitable base, such as triethylamine or sodium bicarbonate, to facilitate the coupling reaction.
-
Allow the reaction to proceed at room temperature with continuous stirring until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.
Step 3: Purification
-
Filter the precipitated solid and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following tables summarize the key characterization data.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁¹³C₄H₂₂N₄O₄ |
| Molecular Weight | 446.44 g/mol [1] |
| Appearance | Orange-Yellow Solid[2] |
| Solubility | Soluble in DMF (1 mg/ml), DMSO (0.5 mg/ml), and slightly soluble in Ethanol (0.11 mg/ml) and PBS (pH 7.2)[3] |
Spectroscopic and Chromatographic Data
| Analysis | Results |
| ¹H NMR | Data conforms to the structure of Eltrombopag. Specific spectral data for the 13C4 isotopologue is not publicly available. |
| ¹³C NMR | Expected to show signals corresponding to the carbon skeleton with enhanced signals for the four ¹³C labeled positions. Specific spectral data is not publicly available. |
| Mass Spectrometry (MS) | Precursor Ion [M+H]⁺: m/z 447.2. The mass shift of +4 amu compared to unlabeled Eltrombopag (m/z 443.2) confirms the incorporation of four ¹³C atoms. |
| HPLC Purity | >95%[1] |
Mechanism of Action of Eltrombopag
Eltrombopag exerts its therapeutic effect by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding initiates a signaling cascade that mimics the effects of endogenous thrombopoietin, leading to the stimulation of megakaryopoiesis.
Signaling Pathway
Upon binding of Eltrombopag to the TPO-R, a conformational change is induced, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases, primarily JAK2 and Tyk2. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of the TPO-R.
These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. Once docked, the STAT proteins are themselves phosphorylated by the JAK kinases. The phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of megakaryocyte progenitors.
Eltrombopag Signaling Pathway
Caption: The signaling cascade initiated by the binding of Eltrombopag to the TPO receptor.
Conclusion
References
Eltrombopag-13C4 CAS number and molecular weight
This technical guide provides a comprehensive overview of Eltrombopag-13C4, a labeled internal standard for Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Core Compound Identification
This compound is the stable isotope-labeled version of Eltrombopag, used in quantitative analysis.
| Property | Value | Source |
| Chemical Name | (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [1][2][3] |
| CAS Number | 1217230-31-3 | [1][2][3][4][5] |
| Molecular Formula | C₂₁¹³C₄H₂₂N₄O₄ | [1][2][3][4] |
| Molecular Weight | 446.44 g/mol | [3][6][7] |
| Appearance | Orange-Yellow Solid | [1][2] |
Mechanism of Action
Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist.[8] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), thereby activating intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[8][9][10] This stimulation ultimately leads to an increase in platelet production.[11][12] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, Eltrombopag's interaction with the transmembrane domain initiates a distinct conformational change, leading to the activation of downstream pathways.[13][14]
Signaling Pathways
Upon binding to the c-Mpl receptor, Eltrombopag activates several key signaling pathways:
-
JAK/STAT Pathway: Eltrombopag is a potent stimulator of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) phosphorylation.[13][15] Specifically, it has been shown to induce the phosphorylation of STAT3 and STAT5.[14][16]
-
AKT and ERK Pathways: Eltrombopag also promotes the phosphorylation of AKT and ERK1/2, which are crucial for regulating thrombopoiesis.[14][16] Notably, some studies suggest that unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in the same manner.[15]
-
Immunomodulatory Effects: In the context of Immune Thrombocytopenia (ITP), Eltrombopag may also exert immunomodulatory effects. It has been suggested to restore immune tolerance by improving the function of CD4+ regulatory T cells (Tregs) and rebalancing Fcγ receptors on monocytes.[17]
Pharmacokinetics
The pharmacokinetic profile of Eltrombopag has been extensively studied.
| Parameter | Description | Source |
| Absorption | Orally bioavailable with peak plasma concentrations occurring 2-6 hours after administration. Bioavailability is approximately 52%. | [8][11][13] |
| Distribution | Highly bound to plasma proteins (>99%). | [8][11][13] |
| Metabolism | Extensively metabolized in the liver, primarily through oxidation by CYP1A2 and CYP2C8, and glucuronidation by UGT1A1 and UGT1A3. | [8][11][15] |
| Elimination | Primarily excreted in the feces (approximately 59%), with a smaller portion eliminated in the urine (approximately 31%). | [11][15] |
| Half-life | The elimination half-life ranges from 21 to 35 hours. | [11][13] |
Experimental Protocols
Detailed experimental protocols for Eltrombopag are often proprietary. However, information from clinical trial designs provides insight into its evaluation in human subjects.
A. Clinical Trial Protocol for Eltrombopag in Immune Thrombocytopenia (ITP)
This section outlines a generalized protocol based on published studies for pediatric patients with newly diagnosed ITP.[18][19][20]
-
Study Design: Open-label, randomized controlled trial.
-
Patient Population: Children with newly diagnosed ITP requiring treatment due to bleeding or impact on quality of life.
-
Randomization: Patients are randomized (e.g., 2:1) to receive either Eltrombopag or standard first-line therapy (e.g., corticosteroids, intravenous immunoglobulin).
-
Dosing:
-
Initial Dose (Eltrombopag): For children aged 1-5 years, the starting dose is typically 25 mg once daily. For those aged 6-17 years, the initial dose is 50 mg once daily.[8]
-
Dose Adjustment: The dose is adjusted to achieve and maintain a platelet count of at least 50 x 10⁹ cells/L.[8] The maximum daily dose is generally 75 mg.[8]
-
-
Monitoring:
-
Primary Endpoint: A common primary endpoint is the proportion of patients achieving a sustained platelet response, defined as a platelet count >50×10⁹/L for a specified duration (e.g., ≥3 of 4 weeks during weeks 6-12 of therapy).[18][19]
-
Secondary Endpoints: These may include the need for rescue therapies, discontinuation of treatment, response rates at later time points (e.g., 6 and 12 months), bleeding scores, and health-related quality of life assessments.[18][19]
B. In Vitro Megakaryocyte Differentiation Assay
Based on published research, a general protocol to assess the effect of Eltrombopag on megakaryocyte differentiation in vitro can be outlined.[16]
-
Cell Source: Human cord blood-derived hematopoietic stem cells (HSCs).
-
Culture Conditions: HSCs are cultured in a suitable medium supplemented with various concentrations of Eltrombopag (e.g., 50, 100, 200, 500, 2000 ng/ml).
-
Differentiation Period: The cells are cultured for a period sufficient to allow for megakaryocyte differentiation (e.g., 13 days).
-
Analysis:
-
Flow Cytometry: To assess the expression of megakaryocyte-specific surface markers.
-
Proplatelet Formation Assay: To evaluate the ability of mature megakaryocytes to form proplatelets, the immediate precursors to platelets.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins such as STAT3, STAT5, AKT, and ERK1/2 in cell lysates.
-
This guide provides a foundational understanding of this compound and its parent compound, Eltrombopag. For specific experimental applications, researchers should consult detailed methodologies in peer-reviewed literature and adhere to all relevant safety guidelines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. kmpharma.in [kmpharma.in]
- 5. This compound | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]
- 6. This compound - CAS - 1217230-31-3 | Axios Research [axios-research.com]
- 7. This compound | CAS No- 1217230-31-3 | Simson Pharma Limited [simsonpharma.com]
- 8. mims.com [mims.com]
- 9. Population pharmacokinetic/ pharmacodynamic modelling of eltrombopag in healthy volunteers and subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. emergencydrug.com [emergencydrug.com]
- 13. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [revolade.com]
- 18. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sourcing and Application of Eltrombopag-13C4 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers of Eltrombopag-13C4, a stable isotope-labeled internal standard crucial for the accurate quantification of Eltrombopag in research and development settings. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS), and visual workflows to aid in both procurement and experimental design.
Commercial Supplier Analysis of this compound
The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the reliability and accuracy of experimental results. Key factors for consideration include purity, available quantities, and the availability of a Certificate of Analysis (CoA). The following table summarizes the offerings of various suppliers.
| Supplier | Catalog Number(s) | Purity | Available Quantities | Additional Notes |
| MedChemExpress | HY-15306S | 97.89%[1] | 1 mg, 5 mg, 10 mg[1] | Certificate of Analysis and SDS available.[1] |
| Cayman Chemical | 26114 | ≥98%[2] | 1 mg[2] | Certificate of Analysis available.[3] |
| Simson Pharma | E470001[4] | CoA Provided | Inquire for details | Accompanied by a Certificate of Analysis.[4] |
| CymitQuimica | 4Z-E-482[5] | Inquire for details | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[5] | States products are for lab use only.[5] |
| LGC Standards | TRC-E508002 | >95% (HPLC)[6] | 1 mg, 2.5 mg, 25 mg[6] | Offers exact weight packaging.[6] |
| Alfa Chemistry | HY-15306S[7] | >95% by HPLC; >98% atom 13C[7] | 1 mg[7] | |
| Clinivex | RCLST200805[8] | Inquire for details | Inquire for details | States products are for research and development purposes only.[8] |
| Pharmaffiliates | PA STI 036900 | Inquire for details | Inquire for details | Provides a sample CoA and MSDS upon request. |
| Veeprho | Inquire for details | Inquire for details | Inquire for details | Accepts purchase orders from pre-approved clients. |
Experimental Protocols: Quantification of Eltrombopag using this compound as an Internal Standard
This compound is primarily utilized as an internal standard (IS) in bioanalytical methods, such as LC-MS/MS, for the precise quantification of Eltrombopag in biological matrices like human plasma. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.
Validated UPLC-MS/MS Method for Eltrombopag in Human Plasma
This section details a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Eltrombopag in human plasma.[2]
1. Sample Preparation: Protein Precipitation [2]
-
To a 0.5 mL aliquot of plasma sample, add a working solution of this compound as the internal standard.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the mixture at 4000 rpm for 20 minutes.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions [2]
-
UPLC System: Waters Acquity UPLC H-class or equivalent.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water and Acetonitrile (25:75 v/v).
-
Flow Rate: 400 µL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
-
Run Time: Approximately 2 minutes.
3. Mass Spectrometric Conditions [2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQD).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eltrombopag: m/z 443.24 → 183.08
-
This compound (IS): m/z 447.18 → 183.08
-
-
Source Temperature: 150°C.
-
Ion Spray Voltage: 3 V.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Eltrombopag into blank plasma.
-
The analytical range for Eltrombopag in plasma is typically 50 ng/mL to 30000 ng/mL.
-
Generate a calibration curve by plotting the peak area ratio of Eltrombopag to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Determine the concentration of Eltrombopag in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key decision-making and experimental processes.
References
- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 2. development-and-validation-of-eltrombopag-determination-in-human-plasma-blood-by-hplc-ms-method - Ask this paper | Bohrium [bohrium.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Eltrombopag-13C4 for In Vitro TPO Receptor Binding Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1] Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor (c-Mpl), Eltrombopag interacts with the transmembrane domain of the receptor.[1][2] This distinct binding site results in a noncompetitive interaction with endogenous TPO and may contribute to a synergistic effect on platelet production.[3][4] Eltrombopag is species-specific, activating the human and chimpanzee TPO receptors but not those of other species.
This technical guide focuses on the use of Eltrombopag, and its isotopically labeled form Eltrombopag-13C4, for in vitro TPO receptor binding studies. This compound serves as a critical internal standard for the quantification of Eltrombopag in various assays, particularly those employing mass spectrometry.[5] This guide provides an overview of the mechanism of action, experimental protocols for in vitro assays, and a summary of quantitative data available in the literature.
Mechanism of Action and Signaling Pathways
Upon binding to the transmembrane domain of the TPO receptor, Eltrombopag induces a conformational change that activates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] This activation is crucial for its thrombopoietic effects.
Key Signaling Pathways Activated by Eltrombopag:
-
JAK/STAT Pathway: Eltrombopag binding leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins, predominantly STAT5.[5][6][7] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in megakaryocyte proliferation and differentiation.
-
PI3K/Akt and MAPK/ERK Pathways: While the JAK/STAT pathway is the primary signaling route, studies have also shown that Eltrombopag can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8][9] The balanced activation of these pathways is thought to be important for promoting the full maturation of megakaryocytes and subsequent platelet formation.[8]
Quantitative Data on In Vitro Activity
| Assay Type | Cell Line/System | Parameter Measured | Eltrombopag EC50 | Reference |
| Reporter Gene Assay | BAF3 cells with hTpoR and IRF-1 promoter-luciferase | STAT-activated gene expression | 0.27 µM | [3] |
| Cell Proliferation Assay | BAF3 cells expressing hTpoR | Cell Proliferation (BrdU incorporation) | 0.03 µM | [5][10] |
| Megakaryocyte Differentiation | Human bone marrow CD34+ cells | Differentiation into CD41+ megakaryocytes | 0.1 µM | [5][10] |
| Megakaryocyte Differentiation | Human cord blood-derived HSCs | Megakaryocyte maturation | 200-500 ng/mL | [8] |
Experimental Protocols
Detailed, step-by-step protocols for using Eltrombopag in specific in vitro assays are not extensively published. However, based on methodologies described in the literature, the following sections provide structured outlines for key experiments.
Cell-Based TPO Receptor Activation Assay (Reporter Gene Assay)
This assay measures the ability of Eltrombopag to activate the TPO receptor and induce the expression of a reporter gene under the control of a STAT-responsive promoter.
Workflow:
Methodology:
-
Cell Culture: Maintain a stable cell line, such as BAF3, engineered to express the human TPO receptor (hTpoR) and a reporter construct (e.g., luciferase) driven by a STAT-inducible promoter (e.g., IRF-1).
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density.
-
Compound Addition: Prepare serial dilutions of Eltrombopag in an appropriate vehicle (e.g., DMSO). Add the diluted compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a sufficient duration to allow for gene expression (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the Eltrombopag concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Megakaryocyte Proliferation and Differentiation Assay
This assay assesses the ability of Eltrombopag to stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells into mature megakaryocytes.
Workflow:
Methodology:
-
Cell Isolation: Isolate CD34+ hematopoietic stem and progenitor cells from human bone marrow or umbilical cord blood using immunomagnetic bead separation.
-
Cell Culture: Culture the isolated cells in a serum-free medium supplemented with appropriate cytokines to support megakaryopoiesis (e.g., SCF, IL-6, IL-9).
-
Treatment: Add Eltrombopag at a range of concentrations to the cell cultures. Include a positive control (recombinant human TPO) and a vehicle control.
-
Incubation: Culture the cells for 10 to 14 days to allow for differentiation into megakaryocytes.
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 and CD61, and analyze by flow cytometry to quantify the percentage of mature megakaryocytes.
-
Colony-Forming Unit (CFU) Assay: Plate the treated cells in a semi-solid medium (e.g., MegaCult™) and culture for an additional 10-12 days. Enumerate the resulting megakaryocyte colonies (CFU-Mk).
-
STAT5 Phosphorylation Assay by Flow Cytometry
This assay directly measures the activation of a key downstream signaling molecule, STAT5, in response to Eltrombopag.
Workflow:
Methodology:
-
Cell Preparation: Use a TPO-responsive cell line (e.g., UT-7/TPO) or primary hematopoietic cells. Prior to stimulation, starve the cells of cytokines for several hours to reduce basal signaling.
-
Stimulation: Stimulate the cells with various concentrations of Eltrombopag for a short period (e.g., 15-60 minutes) at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells with paraformaldehyde to preserve the phosphorylation state of proteins. Following fixation, permeabilize the cells with cold methanol to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT5 signal is proportional to the level of STAT5 activation.
Role of this compound in In Vitro Studies
This compound is a stable isotope-labeled version of Eltrombopag. While its primary application is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to accurately quantify Eltrombopag concentrations in biological matrices during pharmacokinetic and pharmacodynamic studies, it can also be valuable in in vitro binding assays.
Potential Application in Competition Binding Assays:
Although not explicitly detailed in the reviewed literature for Eltrombopag, a common approach for determining the binding affinity (Kd) of an unlabeled ligand is through a competitive binding assay. In such an assay, this compound could theoretically be used as the labeled competitor.
Conceptual Workflow for a Competition Binding Assay:
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by TPO and Eltrombopag.
Conclusion
Eltrombopag is a potent TPO receptor agonist with a distinct mechanism of action involving binding to the transmembrane domain of the c-Mpl receptor. Its in vitro activity can be robustly characterized using a variety of cell-based functional assays that measure downstream signaling events and cellular responses, such as megakaryocyte proliferation and differentiation. While a direct binding affinity (Kd) for Eltrombopag has not been widely reported, its functional potency is well-documented through EC50 values. The isotopically labeled form, this compound, is an indispensable tool for accurate quantification in analytical assays and holds potential for use in competitive binding studies to further elucidate the binding kinetics of this important therapeutic agent. This guide provides a foundational understanding and practical framework for researchers and scientists engaged in the in vitro characterization of Eltrombopag and related TPO receptor agonists.
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag inhibition of acute myeloid leukemia cell survival does not depend on c-Mpl expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
Unraveling the Off-Target Landscape of Eltrombopag: A Technical Guide Utilizing Eltrombopag-13C4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the known and potential off-target effects of Eltrombopag, a thrombopoietin receptor (TPO-R) agonist. A central focus is placed on the strategic use of its stable isotope-labeled counterpart, Eltrombopag-13C4, as a powerful tool for elucidating these secondary pharmacological interactions. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a comprehensive resource for researchers investigating the complete mechanistic profile of Eltrombopag.
Introduction to Eltrombopag and the Significance of Off-Target Effects
Eltrombopag is an orally bioavailable, small-molecule, non-peptide TPO-R agonist that stimulates megakaryopoiesis and platelet production.[1][2] It is approved for the treatment of thrombocytopenia in patients with chronic immune thrombocytopenia (ITP), chronic hepatitis C infection, and severe aplastic anemia.[3][4] Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), activating the JAK-STAT signaling pathway and leading to increased platelet counts.[5][6]
While its on-target efficacy is well-documented, a thorough understanding of a drug's off-target effects is critical for a complete safety and efficacy profile. Off-target interactions can lead to unforeseen adverse events or, in some cases, reveal novel therapeutic applications. This guide focuses on the most significant reported off-target effects of Eltrombopag: iron chelation, potential for cataract formation, and bone marrow fibrosis, alongside its immunomodulatory activities.
The use of stable isotope-labeled compounds, such as this compound, is an invaluable technique in modern pharmacology.[7][8] this compound, in which four carbon atoms are replaced with the non-radioactive 13C isotope, is chemically identical to the parent drug but can be distinguished by its mass.[9] This allows for precise tracing and quantification of the drug and its metabolites in complex biological systems, facilitating the identification of off-target binding partners and the elucidation of metabolic pathways.[10][11]
Known Off-Target Effects of Eltrombopag
Iron Chelation
A significant and well-characterized off-target effect of Eltrombopag is its ability to chelate iron.[12][13] This property is attributed to the drug's chemical structure, which allows it to bind to ferric iron (Fe³⁺) with high affinity.[14] This iron-chelating activity can have both beneficial and detrimental consequences.
Therapeutic Implications: The iron-chelating properties of Eltrombopag have been explored as a potential treatment for conditions of iron overload.[15] Studies have shown that Eltrombopag can mobilize cellular iron and reduce intracellular reactive oxygen species (ROS).[13]
Potential Adverse Effects: Conversely, the chelation of intracellular iron can impact cellular processes that are iron-dependent. At high concentrations, Eltrombopag's iron-chelating activity has been shown to impair platelet production in vitro, highlighting a dose-dependent effect.[15][16]
| Parameter | Value | Reference |
| Iron (III) Binding Constant (log β₂) | 35 | [12][13] |
Cataract Formation
Preclinical studies in rodents indicated a potential for Eltrombopag to induce cataract formation at exposures significantly higher than human clinical levels.[17] However, extensive clinical trial data in patients with ITP have not shown a statistically significant increased risk of cataract development or progression compared to placebo.[17][18][19] Long-term extension studies have reported incidences of cataracts, but these are often in patients with other risk factors, such as chronic corticosteroid use.[20][21]
| Study Population | Incidence of Cataract/Progression | Key Findings | Reference |
| Placebo-controlled studies in chronic ITP | Similar proportion in Eltrombopag and placebo groups | No increased risk demonstrated. | [17] |
| EXTEND study (long-term extension) | 9.3% (28/302) developed or had worsening cataract over a median exposure of 2.4 years | Many patients had other cataract risk factors. | [19][21] |
Bone Marrow Fibrosis
There have been concerns regarding the potential for long-term TPO-R agonist treatment to induce or worsen bone marrow fibrosis due to sustained stimulation of megakaryopoiesis.[22][23] While some case reports have suggested a link between Eltrombopag and myelofibrosis, larger prospective studies have shown that for most patients with chronic ITP, Eltrombopag is not associated with clinically relevant increases in bone marrow reticulin or collagen formation over several years of treatment.[24][25][26]
| Study | Duration | Key Findings on Bone Marrow Fibrosis | Reference |
| 2-Year Prospective Study | 2 years | No clinically relevant increases in bone marrow reticulin or collagen formation for most ITP patients. | [24] |
| EXTEND Study | Up to 8.76 years | Myelofibrosis was an infrequent adverse event leading to withdrawal. | [21] |
Immunomodulatory Effects
Emerging evidence suggests that Eltrombopag possesses immunomodulatory properties that are independent of its direct effects on platelet production.[27][28] These effects may contribute to its efficacy in autoimmune conditions like ITP. Proposed mechanisms include the modulation of T-cell responses and the rebalancing of Fcγ receptors on monocytes.[27][29]
The Role of this compound in Off-Target Research
This compound serves as a critical tool for definitively identifying and characterizing the off-target interactions of Eltrombopag. Its application can be broadly categorized into metabolic profiling and target deconvolution.
Metabolic Profiling and Pathway Analysis
By administering this compound, researchers can accurately trace its metabolic fate. Mass spectrometry can distinguish between the 13C-labeled drug and its unlabeled endogenous counterparts, allowing for the unambiguous identification and quantification of metabolites.[7][10] This is crucial for determining if a specific metabolite, rather than the parent drug, is responsible for an observed off-target effect.
Target Deconvolution and Proteomics
A key application of this compound is in identifying direct protein binding partners. Techniques such as chemical proteomics can be employed where this compound is used as a "bait" to pull down interacting proteins from cell lysates or tissues. The subsequent identification of these proteins by mass spectrometry can reveal novel off-target interactions.[30][31]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the off-target effects of Eltrombopag, incorporating the use of this compound.
Protocol for Assessing Iron Chelation Capacity
Objective: To quantify the iron-chelating ability of Eltrombopag in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, cardiomyocytes) in standard conditions.[13]
-
Iron Loading: Load the cells with a source of iron, such as ferric ammonium citrate.
-
Calcein-AM Assay:
-
Load the cells with Calcein-AM, a fluorescent probe that is quenched by intracellular iron.
-
Treat the cells with varying concentrations of Eltrombopag or a known iron chelator (positive control).
-
Measure the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates the chelation and removal of intracellular iron.
-
-
Quantification of Cellular Iron:
-
Treat iron-loaded cells with Eltrombopag for a defined period.
-
Lyse the cells and measure the total intracellular iron content using a colorimetric iron assay kit or inductively coupled plasma mass spectrometry (ICP-MS).
-
Protocol for Off-Target Protein Identification using this compound
Objective: To identify direct protein binding partners of Eltrombopag in a cellular system.
Methodology:
-
Cell Culture and Treatment: Grow a relevant cell line to 80-90% confluency and treat with this compound for a specified duration.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification (Chemical Proteomics Approach):
-
If a derivatized version of this compound with a reactive group is available, it can be used to covalently link to interacting proteins upon photoactivation (photo-affinity labeling).
-
Alternatively, an antibody against Eltrombopag can be used for immunoprecipitation of the drug-protein complexes.
-
-
Protein Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins that were pulled down with this compound. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used to differentiate specific binders from non-specific contaminants.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: On-target signaling pathway of Eltrombopag via the TPO receptor.
Caption: Mechanism of Eltrombopag's off-target iron chelation.
Caption: Workflow for identifying off-target proteins using this compound.
Conclusion
A comprehensive understanding of Eltrombopag's pharmacological profile necessitates a thorough investigation of its off-target effects. While the on-target TPO-R agonism is the primary driver of its therapeutic efficacy, the off-target iron chelation, potential for long-term side effects like cataracts and bone marrow fibrosis, and immunomodulatory activities are crucial aspects for both clinical management and future drug development. The strategic use of this compound provides a sophisticated and precise tool to dissect these off-target interactions at a molecular level. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to further elucidate the complex pharmacology of Eltrombopag, ultimately contributing to its safer and more effective use in patients.
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltrombopag: Side Effects, Dosage, Uses, and More [healthline.com]
- 4. Discovery of the anti-angiogenesis effect of eltrombopag in breast cancer through targeting of HuR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Eltrombopag for the treatment of refractory connective tissue disease-related thrombocytopenia: a pilot study of 52 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. metsol.com [metsol.com]
- 12. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Iron chelating properties of Eltrombopag: Investigating its role in thalassemia-induced osteoporosis | PLOS One [journals.plos.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Dose-dependent effects of eltrombopag iron chelation on platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. No increased risk of cataract in adult patients with primary immune thrombocytopenia treated with eltrombopag. A French nationwide nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. emjreviews.com [emjreviews.com]
- 23. heraldopenaccess.us [heraldopenaccess.us]
- 24. A 2-Year, Longitudinal, Prospective Study of the Effects of Eltrombopag on Bone Marrow in Patients with Chronic Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Eltrombopag may induce bone marrow fibrosis in allogeneic hematopoietic stem cell transplant recipients with prolonged thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. Pardon Our Interruption [revolade.com]
- 28. onclive.com [onclive.com]
- 29. P766: ELTROMBOPAG EFFECTIVELY ALLEVIATES APLASTIC ANEMIA THROUGH REDUCING AKT PROTEIN STABILITY AND MODULATING T LYMPHOCYTE SUBSETS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
The Role of Eltrombopag-13C4 in Advancing Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the application of isotopically labeled Eltrombopag, specifically Eltrombopag-13C4, in the field of drug metabolism and pharmacokinetics (DMPK). While direct studies using this compound to delineate metabolic pathways are not prominently featured in public literature, its use as a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods. This guide will detail the established metabolic fate of Eltrombopag based on studies with its radiolabeled counterpart, [14C]Eltrombopag, and describe the precise experimental protocols where this compound ensures accurate quantification in pharmacokinetic assessments.
Eltrombopag Metabolism: Pathways and Elimination
A pivotal study in six healthy male subjects using a single 75 mg oral dose of [14C]Eltrombopag elucidated its metabolic pathways and disposition. The findings from this study are foundational to understanding the drug's fate in vivo.
Absorption and Primary Circulation
Following oral administration, Eltrombopag is readily absorbed. The parent drug is the major component found circulating in plasma, accounting for 63% of the total radioactivity.[1][2] Minor circulating components include a mono-oxygenated metabolite (M1) and acyl glucuronides (M2) of the parent drug.[1][2]
Routes of Elimination
The primary route of elimination for Eltrombopag and its metabolites is through feces, which accounts for 58.9% of the administered radioactive dose.[1][2] Renal elimination accounts for a smaller portion, with 31% of the radiodose recovered in urine.[1][2] Unchanged Eltrombopag was not detected in the urine.[1][2]
Major Metabolic Pathways
The metabolism of Eltrombopag is complex, involving several key biotransformation reactions:
-
Oxidation: Cytochrome P450 enzymes mediate the formation of a mono-oxygenated metabolite (M1). This metabolite is a precursor to a reactive p-imine methide intermediate.[1][2]
-
Glutathione Conjugation: The reactive intermediate is detoxified through conjugation with glutathione, leading to the formation of several glutathione-related conjugates (M5, M6, and M7). These, along with unchanged Eltrombopag, constitute about 20% of the dose found in feces.[1][2]
-
Glucuronidation: Eltrombopag undergoes direct conjugation to form acyl glucuronides (M2).
-
Hydrazine Cleavage: Metabolites resulting from the cleavage of the hydrazine bond (M3 and M4) are eliminated renally.[1][2]
// Connections Eltrombopag -> Plasma_Eltrombopag; Plasma_Eltrombopag -> {CYP450, Cleavage, Glucuronidation}; CYP450 -> M1_intermediate; M1_intermediate -> Reactive_Intermediate; Reactive_Intermediate -> Glutathione_Conj; Glutathione_Conj -> Feces [label="M5, M6, M7\n(~20% of dose)"]; Plasma_Eltrombopag -> Feces [label="Unchanged Drug\n(~20% of dose)"]; Cleavage -> Urine [label="M3, M4"]; Glucuronidation -> M1_M2; Plasma_Eltrombopag -> M1_M2 [style=invis]; } END_DOT Caption: Metabolic Pathway of Eltrombopag in Humans.
Quantitative Data on Eltrombopag Metabolism and Disposition
The distribution of Eltrombopag and its metabolites has been quantified, providing a clear picture of its disposition.
| Parameter | Value / Description | Reference |
| Route of Elimination | ||
| Total Fecal Excretion | 58.9% of administered dose | [1][2] |
| Total Renal Excretion | 31.0% of administered dose | [1][2] |
| Components in Plasma | ||
| Unchanged Eltrombopag | 63% of total plasma radioactivity | [1][2] |
| M1 (Mono-oxygenation) | Minor circulating component | [1][2] |
| M2 (Acyl Glucuronide) | Minor circulating component | [1][2] |
| Components in Feces | ||
| Unchanged Eltrombopag | ~20% of administered dose | [1][2] |
| M5, M6, M7 (Glutathione Conjugates) | ~20% of administered dose | [1][2] |
| Components in Urine | ||
| Unchanged Eltrombopag | Not detected | [1][2] |
| M3, M4 (Hydrazine Cleavage Products) | Majority of renal elimination products | [1][2] |
Experimental Protocols: Pharmacokinetic Analysis Using this compound
This compound is the preferred internal standard (IS) for the bioanalysis of Eltrombopag in plasma samples due to its similar chemical properties and distinct mass, which allows for precise quantification via mass spectrometry.
Bioanalytical Method: UHPLC-MS/MS
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is commonly employed for the determination of Eltrombopag concentrations in human plasma.[3][4]
Sample Preparation:
-
Plasma Collection: 50 µL of human plasma is aliquoted.[3]
-
Internal Standard Spiking: 25 µL of an this compound working solution (e.g., 50 µg/mL in methanol) is added to the plasma sample.[3]
-
Protein Precipitation: 250 µL of methanol is added to precipitate plasma proteins.[3] The use of acetonitrile has also been reported.[5]
-
Vortex and Centrifugation: Samples are vortex-mixed for 30 seconds and then centrifuged at high speed (e.g., 13,000 rpm) for 9 minutes to pellet the precipitated proteins.[3]
-
Supernatant Injection: The clear supernatant (e.g., 10 µL) is injected into the UHPLC-MS/MS system for analysis.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 reverse-phase column (e.g., Kinetex 2.6 µm EVO C18) is typically used for separation.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is employed.[3][5]
-
Ionization Source: Electrospray ionization in the positive ion mode (ESI+) is used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[3]
// Connections p1 -> p2 -> p3 -> p4 -> p5 -> a1; a1 -> a2 -> a3 -> a4; } END_DOT Caption: Bioanalytical Workflow for Eltrombopag Quantification.
Pharmacokinetic Parameters of Eltrombopag
Population pharmacokinetic models have been developed to describe the behavior of Eltrombopag in various populations. A two-compartment model with dual sequential first-order absorption and an absorption lag time has been shown to adequately describe the data.[6]
| Pharmacokinetic Parameter | Typical Value (70-kg Caucasian Male ITP Patient) | Covariates and Influencing Factors | Reference |
| Apparent Clearance (CL/F) | 0.668 L/h | Increases with body weight. 33% lower in East Asians. 26% lower with concomitant corticosteroids. 19% lower in females. | [6] |
| Apparent Volume of Central Compartment (Vc/F) | 8.76 L | Increases with body weight. | [6] |
| Apparent Volume of Peripheral Compartment (Vp/F) | 11.3 L | Increases with body weight. | [6] |
| Distributional Clearance (Q/F) | 0.399 L/h | Increases with body weight. | [6] |
| Hepatic Uptake | Rate-limiting process in overall elimination. | Involves multiple transporters including OATP1B1, OATP2B1, and OCT1.[7][8] | [7][8] |
Conclusion
The use of isotopically labeled Eltrombopag is critical for advancing our understanding of its clinical pharmacology. While [14C]Eltrombopag has been instrumental in defining the drug's metabolic pathways—characterized by oxidation, glucuronidation, and subsequent fecal and renal excretion—this compound serves as an indispensable tool for accurate pharmacokinetic analysis. The detailed UHPLC-MS/MS protocols, reliant on this compound as an internal standard, enable precise measurement of drug exposure, which is essential for dose optimization and for understanding the variability in patient response influenced by factors such as body weight, race, and concomitant medications. This guide synthesizes the key methodologies and quantitative data, providing a comprehensive resource for researchers in the field of drug development.
References
- 1. Metabolism and disposition of eltrombopag, an oral, nonpeptide thrombopoietin receptor agonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]
- 4. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 6. Population pharmacokinetics of eltrombopag in healthy subjects and patients with chronic idiopathic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacokinetics and Hepatic Uptake of Eltrombopag, a Novel Platelet-Increasing Agent | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics and hepatic uptake of eltrombopag, a novel platelet-increasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Eltrombopag-13C4 in Advancing Iron Chelation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Eltrombopag and its isotopically labeled form, Eltrombopag-13C4, in the field of iron chelation research. Eltrombopag, a thrombopoietin receptor agonist, has demonstrated significant off-target iron-chelating properties, opening new avenues for its therapeutic application in iron overload disorders.[1][2][3] This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and illustrates the critical role of this compound in enabling precise and reliable research in this domain.
Eltrombopag as a Potent Iron(III) Chelator
Eltrombopag (ELT) is an orally bioavailable small molecule that has been found to be a powerful chelator of iron(III).[1][4][5] This activity is independent of its primary function as a thrombopoietin receptor agonist.[2] ELT's ability to bind iron has been shown to have significant biological effects, including the mobilization of cellular iron, reduction of intracellular reactive oxygen species (ROS), and potential therapeutic benefits in conditions of iron overload.[1][6]
Mechanism of Action
Eltrombopag chelates intracellular iron, leading to a decrease in the labile iron pool within cells.[1] This has been observed in various cell types, including hepatocytes, cardiomyocytes, and pancreatic cells.[1][5] A key aspect of ELT's mechanism is its high binding constant for iron(III) (log β2=35).[1][3][5]
Furthermore, research suggests a "shuttling" mechanism where ELT can scavenge iron and then donate it to other iron chelators, such as deferasirox.[1][4][5] This synergistic interaction enhances overall iron mobilization, suggesting potential for combination therapies.[1][6]
dot
Caption: Intracellular Iron Chelation Pathway of Eltrombopag.
The Role of this compound in Research
This compound is a stable isotope-labeled version of Eltrombopag. It serves as an essential tool in research, primarily as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.
In the context of iron chelation research, accurate quantification of Eltrombopag in biological matrices (e.g., plasma, cell lysates) is fundamental for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion of Eltrombopag.
-
Pharmacodynamic (PD) Studies: Correlating drug concentrations with its iron-chelating effects.
-
Dose-Response Relationship: Establishing the relationship between the dose of Eltrombopag and the extent of iron mobilization.[7]
-
Metabolic Flux Analysis: Tracing the metabolic fate of the drug within a biological system.
dot
Caption: Experimental Workflow for Eltrombopag Quantification.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the iron-chelating effects of Eltrombopag.
Table 1: In Vitro Cellular Iron and Ferritin Reduction by Eltrombopag
| Cell Line | Eltrombopag Concentration | Treatment Duration | Cellular Iron Reduction (%) | Ferritin Reduction (%) | Reference |
|---|---|---|---|---|---|
| HuH7 (Hepatocyte) | 10 µM | 8 hours | 25% | 85% | [1] |
| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 65% | 46% |[1] |
Table 2: Clinical Observations of Eltrombopag's Effect on Iron Parameters
| Patient Population | Eltrombopag Dose | Treatment Duration | Change in Plasma Iron (µg/dL) | Reference |
|---|---|---|---|---|
| Refractory Severe Aplastic Anemia | 150 mg/day | 3 months | 213.9 to 475.7 | [7] |
| Moderate Aplastic Anemia | 150-300 mg/day | 4 months | 126.8 to 543.2 |[7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the iron-chelating properties of Eltrombopag.
Cellular Iron Mobilization Assay
Objective: To quantify the ability of Eltrombopag to remove iron from cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HuH7, H9C2) in appropriate culture vessels and allow them to adhere.
-
Iron Loading (Optional): To mimic iron overload, cells can be incubated with ferric ammonium citrate (FAC).
-
Treatment: Treat the cells with varying concentrations of Eltrombopag or other chelators for a specified duration (e.g., 8 hours).
-
Cell Lysis: After treatment, wash the cells to remove extracellular chelators and lyse the cells.
-
Iron Quantification: Measure the intracellular iron concentration using a colorimetric assay, such as the ferrozine assay.
-
Normalization: Normalize the iron content to the total protein concentration of the cell lysate.
Intracellular Reactive Oxygen Species (ROS) Measurement
Objective: To assess the effect of Eltrombopag on intracellular ROS levels, which are often elevated in the presence of excess labile iron.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Eltrombopag as described above.
-
Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates a reduction in ROS.
Quantitative Analysis of Eltrombopag using LC-MS/MS with this compound
Objective: To accurately measure the concentration of Eltrombopag in a biological matrix.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Eltrombopag and this compound.[4]
-
-
Quantification:
-
Calculate the peak area ratio of Eltrombopag to this compound.
-
Determine the concentration of Eltrombopag in the sample by comparing this ratio to a standard curve prepared with known concentrations of the drug.
-
Conclusion
Eltrombopag exhibits potent iron-chelating properties that are of significant interest for both basic research and clinical applications in iron overload disorders. The use of its stable isotope-labeled counterpart, this compound, is indispensable for the rigorous and accurate quantitative analysis required to fully elucidate its mechanisms of action, pharmacokinetics, and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute robust studies in this promising area of investigation. Further research, leveraging these methodologies, will be crucial in defining the clinical utility of Eltrombopag as an iron-chelating agent.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outcomes of Eltrombopag Treatment and Development of Iron Deficiency in Children with Immune Thrombocytopenia in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 5. pharmjournal.ru [pharmjournal.ru]
- 6. asianpubs.org [asianpubs.org]
- 7. Dose-dependent effects of eltrombopag iron chelation on platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Eltrombopag in Human Plasma Using Eltrombopag-13C4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eltrombopag is a thrombopoietin receptor agonist utilized in the treatment of thrombocytopenia.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eltrombopag in human plasma. The method employs a stable isotope-labeled internal standard, Eltrombopag-13C4, to ensure high accuracy and precision.[1][3] The sample preparation is streamlined using a simple protein precipitation technique.[1][3][4]
Principle of the Method
This method involves the extraction of Eltrombopag and its internal standard, this compound, from human plasma via protein precipitation with acetonitrile.[3][5] The separated supernatant is then analyzed by reversed-phase LC-MS/MS. Chromatographic separation is achieved on a C18 analytical column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the transitions for Eltrombopag and its internal standard.
Materials and Reagents
-
Analytes: Eltrombopag Olamine, this compound (Internal Standard)
-
Solvents: HPLC grade acetonitrile and methanol, Formic acid, Ammonium formate
-
Water: Ultrapure water
-
Plasma: Blank human plasma
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eltrombopag and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Eltrombopag stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (1:1, v/v) mixture.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate (pH 3)[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Gradient | Isocratic or gradient elution (e.g., 10:90 v/v of A:B)[1] |
| Flow Rate | 0.4 - 1.0 mL/min[1][3] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35°C[3] |
| Run Time | Approximately 2 minutes[3] |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transitions | Eltrombopag: m/z 443.2 → 183.1; this compound: m/z 447.2 → 183.1[3] |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 50 to 10,000 ng/mL for Eltrombopag in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.[1][3]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Eltrombopag | 50 - 10,000 | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Intra-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 50 | 105.2 | 4.8 |
| LQC | 150 | 102.7 | 3.5 |
| MQC | 5000 | 101.5 | 2.9 |
| HQC | 8000 | 103.1 | 2.1 |
Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 50 | 107.8 | 6.2 |
| LQC | 150 | 104.3 | 4.1 |
| MQC | 5000 | 103.2 | 3.7 |
| HQC | 8000 | 104.9 | 2.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 150 | 92.1 | 98.5 |
| HQC | 8000 | 94.5 | 99.1 |
Stability
Eltrombopag was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).
Visualizations
Caption: Experimental workflow for Eltrombopag analysis in plasma.
Caption: QC sample acceptance criteria decision tree.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-eltrombopag-determination-in-human-plasma-blood-by-hplc-ms-method - Ask this paper | Bohrium [bohrium.com]
- 3. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. RAPID AND SENSITIVE UPLC-MS/MS VALIDATED METHOD FOR ELTROMBOPAG DETERMINATION IN HUMAN PLASMA AND ITS APPLICATION TO BIOEQUIVALENCE STUDY [journals.ekb.eg]
Application Notes and Protocols: Eltrombopag-13C4 for Human Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eltrombopag-13C4, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of Eltrombopag in human subjects. The following sections detail the mechanism of action of Eltrombopag, a representative clinical pharmacokinetic study protocol, and a validated bioanalytical method for the quantification of Eltrombopag in human plasma.
Introduction to Eltrombopag and its Mechanism of Action
Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia. It stimulates the proliferation and differentiation of megakaryocytes, the precursor cells of platelets, in the bone marrow. Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating a signaling cascade that mimics the effects of endogenous TPO. This leads to an increase in platelet production. The primary signaling pathways activated by Eltrombopag include the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.
dot
Caption: Eltrombopag Signaling Pathway.
Representative Clinical Pharmacokinetic Study Protocol
This protocol describes a representative open-label, single-dose, crossover study to evaluate the pharmacokinetics of an oral formulation of Eltrombopag in healthy adult subjects. This compound is utilized as an internal standard for the bioanalytical quantification of Eltrombopag.
2.1. Study Objectives:
-
To determine the single-dose pharmacokinetic profile of Eltrombopag in healthy adult subjects.
-
To assess the safety and tolerability of a single oral dose of Eltrombopag.
2.2. Study Design:
-
Design: Open-label, single-center, single-dose, crossover study.
-
Study Population: Healthy adult male and female subjects, aged 18 to 55 years.
-
Sample Size: A sufficient number of subjects to provide robust pharmacokinetic data (typically 12-24).
-
Treatment: A single oral dose of Eltrombopag (e.g., 50 mg) administered with water after an overnight fast.
2.3. Subject Selection Criteria:
-
Inclusion Criteria:
-
Healthy males and females aged 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
History of any clinically significant medical condition.
-
Use of any prescription or over-the-counter medications within 14 days prior to dosing.
-
Positive test for drugs of abuse or alcohol.
-
2.4. Study Procedures:
-
Screening: Potential subjects will undergo a comprehensive medical screening.
-
Dosing: Eligible subjects will be admitted to the clinical research unit the evening before dosing. A single oral dose of Eltrombopag will be administered in the morning after a minimum 10-hour fast.
-
Blood Sampling: Blood samples (approximately 5 mL) for pharmacokinetic analysis will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -70°C or below until analysis.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events will be monitored throughout the study.
dot
Caption: Pharmacokinetic Study Workflow.
Bioanalytical Method for Eltrombopag in Human Plasma
This section details a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Eltrombopag in human plasma, using this compound as a stable isotope-labeled internal standard.
3.1. Sample Preparation:
A protein precipitation method is employed for the extraction of Eltrombopag from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3.2. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eltrombopag) | Q1: m/z 443.2 → Q3: m/z 297.1 |
| MRM Transition (this compound) | Q1: m/z 447.2 → Q3: m/z 301.1 |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
3.4. Method Validation Parameters:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and processing conditions |
Quantitative Data Presentation
The following tables summarize typical pharmacokinetic parameters of Eltrombopag in healthy adult subjects following a single oral dose.
Table 1: Pharmacokinetic Parameters of Eltrombopag (50 mg Single Oral Dose) in Healthy Adults
| Parameter | Geometric Mean (CV%) |
| Cmax (ng/mL) | 7,500 (30%) |
| AUC0-t (ngh/mL) | 150,000 (40%) |
| AUC0-inf (ngh/mL) | 165,000 (42%) |
| Tmax (h) | 2.5 (1.5 - 6.0)¹ |
| t1/2 (h) | 28 (20%) |
¹Median (Range)
Table 2: Population Pharmacokinetic Parameters of Eltrombopag in Healthy Subjects and ITP Patients [1][2]
| Parameter | Healthy Subjects | ITP Patients |
| Apparent Clearance (CL/F, L/h) | 0.78 | 0.67 |
| Apparent Volume of Central Compartment (Vc/F, L) | 9.5 | 8.8 |
| Apparent Volume of Peripheral Compartment (Vp/F, L) | 12.1 | 11.3 |
| Inter-compartmental Clearance (Q/F, L/h) | 0.42 | 0.40 |
ITP: Immune Thrombocytopenic Purpura
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of Eltrombopag in human plasma. The detailed protocols and application notes presented here offer a framework for conducting pharmacokinetic studies of Eltrombopag in a clinical research setting. The provided quantitative data serves as a reference for expected pharmacokinetic parameters in healthy adult populations. Researchers and drug development professionals can utilize this information to design and execute studies that will further elucidate the clinical pharmacology of Eltrombopag.
References
Application Notes and Protocols for Sample Preparation of Eltrombopag using Eltrombopag-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia. Accurate quantification of Eltrombopag in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Eltrombopag-¹³C₄ is a stable isotope-labeled internal standard (IS) that is widely used for the quantification of Eltrombopag by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.[1]
This document provides detailed application notes and protocols for the sample preparation of Eltrombopag from human plasma using Eltrombopag-¹³C₄ as an internal standard, followed by LC-MS/MS analysis.
Principle
The most common and efficient method for extracting Eltrombopag from human plasma is protein precipitation.[1][2] This technique involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample. The organic solvent disrupts the protein structure, causing them to precipitate out of the solution. Eltrombopag and the internal standard, Eltrombopag-¹³C₄, which are soluble in the organic solvent, remain in the supernatant. After centrifugation to pellet the precipitated proteins, the supernatant can be directly injected into the LC-MS/MS system or further diluted. This simple and rapid extraction method provides high recoveries for both the analyte and the internal standard.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated bioanalytical methods for the determination of Eltrombopag in human plasma using Eltrombopag-¹³C₄.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Analyte | Eltrombopag | [1] |
| Internal Standard | Eltrombopag-¹³C₄ | [1] |
| Matrix | Human Plasma | [1][2] |
| Sample Volume | 50 - 200 µL | [1][3] |
| Linearity Range | 50 - 10007 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1] |
| MRM Transition (Eltrombopag) | m/z 443.24 → 183.08 | [1] |
| MRM Transition (Eltrombopag-¹³C₄) | m/z 447.18 → 183.08 | [1] |
Table 2: Method Validation Data
| Parameter | Result | Reference |
| Accuracy | ||
| LLOQ | Within ±20% of nominal value | [1] |
| LQC, MQC, HQC | 97.48 - 112.87% | [1] |
| Precision (CV%) | ||
| Intra-day | < 15% | [1] |
| Inter-day | < 15% | [1] |
| Recovery | ||
| Eltrombopag | High and consistent | [1] |
| Eltrombopag-¹³C₄ | High and consistent | [1] |
| Matrix Effect | ||
| IS-Normalized Matrix Factor | Negligible ion suppression or enhancement | [4] |
Experimental Protocols
Materials and Reagents
-
Eltrombopag analytical standard
-
Eltrombopag-¹³C₄ (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, and for standards and QCs)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Eltrombopag Stock Solution (1 mg/mL): Accurately weigh a known amount of Eltrombopag and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Eltrombopag Working Solutions: Prepare serial dilutions of the Eltrombopag stock solution with methanol or a suitable diluent to create a series of working solutions for calibration standards and quality control (QC) samples.
-
Eltrombopag-¹³C₄ Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of Eltrombopag-¹³C₄ and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Eltrombopag-¹³C₄ Working Solution: Dilute the Eltrombopag-¹³C₄ stock solution with acetonitrile to a final concentration of, for example, 192 ng/mL.[1]
Sample Preparation Protocol: Protein Precipitation
-
Sample Thawing: Thaw the human plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard Addition: Add 1000 µL of the Eltrombopag-¹³C₄ working solution (in acetonitrile) to the plasma sample.[1]
-
Vortexing: Vortex the mixture for 30 seconds at approximately 1200 rpm to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 20 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully collect 500 µL of the supernatant and transfer it to a clean tube.[1]
-
Dilution: Dilute the supernatant with 1 mL of ultrapure water and vortex for 5 seconds.[1]
-
Injection: Inject an appropriate volume (e.g., 2 µL) of the final diluted supernatant into the LC-MS/MS system for analysis.[1]
Visualizations
Experimental Workflow
Caption: Workflow for Eltrombopag extraction from human plasma.
Eltrombopag Signaling Pathway
Eltrombopag acts as a thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors. This binding activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production.
Caption: Eltrombopag's mechanism of action via the TPO receptor.
References
- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 2. asianpubs.org [asianpubs.org]
- 3. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Eltrombopag in Human Plasma Using a ¹³C₄-Labeled Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Eltrombopag in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Eltrombopag-¹³C₄, ensures high accuracy and precision, making this method suitable for pharmacokinetic and bioequivalence studies.
Introduction
Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[1] Accurate quantification of Eltrombopag in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method for the determination of Eltrombopag in human plasma, employing Eltrombopag-¹³C₄ as the internal standard (IS) to correct for matrix effects and variability in sample processing.[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Mechanism of Action
Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets, by binding to the transmembrane domain of the thrombopoietin (TPO) receptor, also known as c-Mpl. This binding activates intracellular signaling cascades, primarily the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, leading to increased platelet production.
Quantitative Data Summary
The following tables summarize the validation parameters of the LC-MS/MS method for the quantification of Eltrombopag in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Calibration Curve Range | 50.0 - 10007 ng/mL | [1] |
| 50 - 10000 ng/mL | [2][3] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [1] |
| 0.9937 (mean) | [2][3] | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 50 | < 15 | < 15 | 97.48 - 112.87 | [2] |
| Low QC (LQC) | 150 | < 15 | < 15 | 97.48 - 112.87 | [2] |
| Medium QC (MQC) | 5000 | < 15 | < 15 | 97.48 - 112.87 | [2] |
| High QC (HQC) | 8000 | < 15 | < 15 | 97.48 - 112.87 | [2] |
Note: The acceptance criteria for precision (%CV) is typically ≤ 15% (≤ 20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ).
Experimental Protocols
The following is a detailed protocol for the quantification of Eltrombopag in human plasma.
Materials and Reagents
-
Eltrombopag reference standard
-
Eltrombopag-¹³C₄ internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with K₂EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Experimental Workflow
Detailed Methodologies
4.4.1. Preparation of Standard and Quality Control (QC) Solutions
-
Prepare stock solutions of Eltrombopag and Eltrombopag-¹³C₄ in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the Eltrombopag stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for the calibration curve.
-
Prepare a working internal standard solution of Eltrombopag-¹³C₄ at an appropriate concentration.
-
Prepare calibration standards and QC samples by spiking known amounts of the working standard solutions into blank human plasma.
4.4.2. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the Eltrombopag-¹³C₄ internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 4000 rpm for 20 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.4.3. LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate (pH 3) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 10:90 (v/v) A:B or 25:75 (v/v) A:B |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 - 5 µL |
| Run Time | 2.0 minutes |
Note: Specific gradient conditions may need to be optimized based on the system and column used.
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Eltrombopag | m/z 443.2 → 183.1 |
| Eltrombopag-¹³C₄ (IS) | m/z 447.2 → 183.1 |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Collision Energy | Optimized for Eltrombopag and IS |
Note: Voltages and gas flows should be optimized for the specific mass spectrometer being used.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of Eltrombopag in human plasma. The use of a stable isotope-labeled internal standard, Eltrombopag-¹³C₄, ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring of Eltrombopag.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 3. RAPID AND SENSITIVE UPLC-MS/MS VALIDATED METHOD FOR ELTROMBOPAG DETERMINATION IN HUMAN PLASMA AND ITS APPLICATION TO BIOEQUIVALENCE STUDY [journals.ekb.eg]
- 4. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Eltrombopag using Eltrombopag-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia. Accurate and precise quantification of Eltrombopag in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional selectivity and sensitivity for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as Eltrombopag-13C4, is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the quantitative determination of Eltrombopag in human plasma using LC-HRMS with this compound as an internal standard.
Quantitative Bioanalysis of Eltrombopag in Human Plasma
This section outlines a validated LC-HRMS method for the quantification of Eltrombopag in human plasma. This compound serves as the internal standard to ensure accuracy and precision.
Experimental Workflow
Materials and Reagents
-
Eltrombopag analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Eltrombopag Stock Solution (1 mg/mL): Accurately weigh and dissolve Eltrombopag in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Eltrombopag stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to the desired concentration.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add acetonitrile (typically 3-4 times the plasma volume) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-HRMS analysis.
3. LC-HRMS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate (pH 3) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min |
| Gradient | Optimized to achieve separation from matrix components (e.g., 10-90% B over 5 minutes) |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Q-TOF or Orbitrap |
| Scan Mode | Full Scan or Targeted MS/MS (for higher sensitivity) |
| Mass Resolution | >10,000 FWHM |
| Scan Range | m/z 100 - 1000 |
| Collision Energy | Optimized for fragmentation of precursor ions |
4. Data Acquisition and Processing
-
Monitor the exact masses of the protonated molecular ions for Eltrombopag and this compound.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Eltrombopag / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Eltrombopag in the plasma samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Eltrombopag using this compound, which can be adapted for an HRMS platform.
| Parameter | Typical Value | Reference |
| Linearity Range | 50.0 - 10,007 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Intra-day Accuracy (%Bias) | Within ±15% | [1] |
| Inter-day Accuracy (%Bias) | Within ±15% | [1] |
Eltrombopag Metabolism and Signaling Pathway Context
Eltrombopag primarily undergoes metabolism in the liver through cytochrome P450 (CYP) isoenzymes (CYP1A2 and CYP2C8) and UDP-glucuronosyltransferases (UGT1A1 and UGT1A3).[2] The major metabolic pathways include mono-oxygenation and glucuronidation.[3][4] Eltrombopag exerts its therapeutic effect by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R), leading to the activation of downstream signaling pathways, primarily the JAK-STAT pathway, which stimulates the proliferation and differentiation of megakaryocytes and ultimately increases platelet production.
While this compound is primarily used as an internal standard for quantitative analysis, its use in metabolic studies can help in the identification and quantification of metabolites by providing a distinct isotopic signature.
Eltrombopag Signaling Pathway
Conclusion
The use of this compound as an internal standard in conjunction with LC-HRMS provides a robust, sensitive, and specific method for the quantitative analysis of Eltrombopag in biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists in the field of drug development and clinical research, enabling reliable bioanalytical data generation for pharmacokinetic and other related studies. The high resolution and mass accuracy of HRMS instruments further enhance the confidence in compound identification and quantification, making this an invaluable tool in modern pharmaceutical analysis.
References
- 1. pharmjournal.ru [pharmjournal.ru]
- 2. RAPID AND SENSITIVE UPLC-MS/MS VALIDATED METHOD FOR ELTROMBOPAG DETERMINATION IN HUMAN PLASMA AND ITS APPLICATION TO BIOEQUIVALENCE STUDY [journals.ekb.eg]
- 3. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 4. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Eltrombopag in Pediatric Patients Using Eltrombopag-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist utilized in the treatment of thrombocytopenia in pediatric patients with chronic immune thrombocytopenia (ITP).[1][2][3] Therapeutic drug monitoring (TDM) of Eltrombopag is crucial to optimize dosing, ensure efficacy, and minimize adverse drug reactions (ADRs), as drug exposure can vary significantly among individuals.[4][5] This document provides detailed application notes and protocols for the quantification of Eltrombopag in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Eltrombopag-13C4 as a stable isotope-labeled internal standard.
Mechanism of Action
Eltrombopag stimulates megakaryocytopoiesis by binding to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocytes.[6][7][8] This binding activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to increased platelet production.[6][7] Other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways, are also engaged, further promoting the survival and differentiation of megakaryocytes.[6]
Caption: Eltrombopag signaling pathway in megakaryocyte precursors.
Clinical Application and Dosing in Pediatrics
Eltrombopag is indicated for pediatric patients with ITP who have had an insufficient response to corticosteroids, immunoglobulins, or splenectomy. Dosing is initiated based on age and body weight and is adjusted to maintain a target platelet count, typically between 50 x 109/L and 150 x 109/L.[4]
Table 1: Eltrombopag Dosing and Patient Demographics in Pediatric ITP Studies
| Parameter | Dionisi et al. (2021)[1][9] | Liu et al. (2024)[4] |
| Number of Patients | 36 | 30 |
| Age Range | 2.67 - 17.9 years | 45 - 94 months (median 72) |
| Median Dose | 50 mg once daily | 1.39 mg/kg |
| Dose Range | 12.5 - 100 mg | - |
| Response Rate | 83% Complete Response | 46.7% Response |
Pharmacokinetic Data in Pediatric Patients
Pharmacokinetic parameters of Eltrombopag can exhibit variability in the pediatric population. Monitoring drug levels can aid in understanding exposure and tailoring therapy.
Table 2: Pharmacokinetic Parameters of Eltrombopag in Pediatric ITP Patients
| Parameter | Dionisi et al. (2021)[1][9] | Liu et al. (2024)[4] |
| Cmax (Geometric Mean) | 23.38 µg/mL | - |
| AUC0–24 (Geometric Mean) | 275.4 µg*h/mL | - |
| Tmax (Mean) | 2.62 hours | - |
| Median Concentration | - | 2.70 mg/L (2.7 µg/mL) |
| Concentration associated with ADRs | - | > 4.33 mg/L |
Experimental Protocol: Quantification of Eltrombopag in Pediatric Plasma
This protocol outlines a method for the determination of Eltrombopag in human plasma using LC-MS/MS with this compound as an internal standard (IS). The use of a stable isotope-labeled IS is crucial for correcting inter-individual variability in sample recovery and matrix effects.[10][11][12][13]
Materials and Reagents
-
Eltrombopag reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add a specified volume of the internal standard working solution (this compound).
-
Add acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate proteins.[10][11]
-
Vortex mix vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Example LC-MS/MS Parameters for Eltrombopag Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate (pH 3)[10][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[10] |
| Flow Rate | 0.3 - 1.0 mL/min[1][11] |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of Eltrombopag and IS from matrix components.[1][9] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][9] |
| Monitored Transitions (MRM) | |
| Eltrombopag | m/z 443.2 → 183.0[1][10] |
| This compound (IS) | m/z 447.2 → 183.1[10] |
Calibration and Quality Control
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of Eltrombopag. A typical calibration range is 50 - 10,000 ng/mL.[10][11]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples with each batch of patient samples to ensure the accuracy and precision of the assay.
Caption: Experimental workflow for Eltrombopag therapeutic drug monitoring.
Conclusion
The therapeutic drug monitoring of Eltrombopag in pediatric patients using a robust and validated LC-MS/MS method with a stable isotope-labeled internal standard, this compound, is essential for optimizing therapy. The protocols and data presented here provide a framework for researchers and clinicians to develop and implement TDM of Eltrombopag, ultimately contributing to improved patient outcomes. Individual laboratories should validate the analytical method according to their specific instrumentation and regulatory requirements.
References
- 1. Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpo.com [ijmpo.com]
- 3. Frontiers | Use of Eltrombopag in Children With Chronic Immune Thrombocytopenia (ITP): A Real Life Retrospective Multicenter Experience of the Italian Association of Pediatric Hematology and Oncology (AIEOP) [frontiersin.org]
- 4. Spotlight on eltrombopag concentration in pediatric immune thrombocytopenia: A single‐center observational study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory study on the individualized application of eltrombopag in paediatric immune thrombocytopenia guided by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 7. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]
- 10. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 11. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Eltrombopag-13C4 in Drug-Drug Interaction Studies
Introduction
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[1][2] As with any therapeutic agent, understanding its potential for drug-drug interactions (DDIs) is critical for safe and effective use, particularly when co-administered with other medications. These application notes provide a detailed overview of the methodologies used to assess the DDI profile of Eltrombopag, with a specific focus on the crucial role of its stable isotope-labeled counterpart, Eltrombopag-13C4.
This compound serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Eltrombopag, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the 13C isotopes allows it to be distinguished from the unlabeled drug by the mass spectrometer. This enables precise and accurate quantification of Eltrombopag concentrations in complex biological matrices, a fundamental requirement for robust pharmacokinetic (PK) analysis in DDI studies.
Metabolic and Transporter Profile of Eltrombopag
Eltrombopag undergoes extensive metabolism and is a substrate and inhibitor of key drug transporters. Understanding these pathways is the first step in predicting and evaluating potential DDIs.
-
Metabolism: Eltrombopag is metabolized predominantly through cleavage, oxidation, and conjugation.[3][4]
-
Transporters: Eltrombopag interacts with several important drug transporters.
References
- 1. zhm.mk [zhm.mk]
- 2. emergencydrug.com [emergencydrug.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DailyMed - ELTROMBOPAG- eltrombopag tablet, film coated [dailymed.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ashpublications.org [ashpublications.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment of the Pharmacokinetic Interaction between Eltrombopag and Lopinavir-Ritonavir in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eltrombopag increases plasma rosuvastatin exposure in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects with Eltrombopag-13C4 in LC-MS/MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects with Eltrombopag and its stable isotope-labeled internal standard, Eltrombopag-13C4, in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low and inconsistent recovery for Eltrombopag. What are the potential causes and how can I troubleshoot this?
A1: Low and variable recovery of Eltrombopag is often linked to the sample preparation method, especially given its high protein binding character.[1] Here are some common causes and troubleshooting steps:
-
Inefficient Protein Precipitation: Eltrombopag is highly protein-bound. If using protein precipitation (PPT), the choice of solvent and its ratio to the plasma sample is critical. Insufficient solvent or a suboptimal choice may lead to incomplete protein precipitation and co-precipitation of the analyte.
-
Troubleshooting:
-
Ensure a sufficient volume of cold acetonitrile or methanol is used. A common ratio is 3:1 (solvent:plasma).
-
Vortex the sample vigorously and for an adequate amount of time (e.g., 1-2 minutes) to ensure complete protein denaturation.
-
Centrifuge at a high speed (e.g., >10,000 g) for a sufficient duration (e.g., 10-15 minutes) to obtain a clear supernatant.
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The extraction efficiency of LLE and SPE is highly dependent on pH and the choice of solvents.
-
Troubleshooting:
-
LLE: Adjust the pH of the sample to ensure Eltrombopag is in its non-ionized form, which enhances its partitioning into the organic solvent.[2] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best recovery.
-
SPE: Select an appropriate SPE sorbent. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide cleaner extracts and better recovery compared to reversed-phase alone.[3] Optimize the wash and elution steps to minimize analyte loss and maximize recovery.
-
-
-
Analyte Adsorption: Eltrombopag may adsorb to the surface of collection tubes or plates, especially at low concentrations.
-
Troubleshooting:
-
Use low-binding polypropylene tubes and plates.
-
Consider adding a small amount of organic solvent or a buffer to the collection tubes before sample addition.
-
-
Q2: My Eltrombopag signal is showing significant ion suppression, even with the use of this compound. What should I do?
A2: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source.[4][5] While a stable isotope-labeled internal standard (SIL-IS) like this compound can compensate for this, severe suppression can still impact sensitivity and reproducibility.[6]
-
Improve Chromatographic Separation: The most effective way to mitigate ion suppression is to chromatographically separate Eltrombopag from the interfering matrix components.
-
Troubleshooting:
-
Gradient Optimization: Modify the gradient elution profile. A shallower gradient can improve the resolution between Eltrombopag and co-eluting interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase with additives like formic acid or ammonium formate can shift the retention times of interfering compounds.[1][7]
-
-
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove the problematic matrix components before injection.
-
Troubleshooting:
-
If using protein precipitation, consider switching to LLE or SPE, which are generally more effective at removing phospholipids and other sources of ion suppression.[3][8]
-
Specialized phospholipid removal plates or cartridges can be used in conjunction with protein precipitation to achieve cleaner extracts.
-
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening their impact on ionization.[9] This approach is viable if the resulting analyte concentration is still well above the lower limit of quantitation (LLOQ).
Q3: The peak area ratio of Eltrombopag to this compound is highly variable across my samples. What could be the issue?
A3: High variability in the analyte to internal standard (IS) peak area ratio suggests that the IS is not adequately compensating for variations in the analytical process.
-
Inconsistent Sample Preparation: Variability in recovery between the analyte and IS can lead to inconsistent ratios.
-
Troubleshooting:
-
Ensure that the IS is added to the samples at the very beginning of the sample preparation process to account for variability in all subsequent steps.
-
Thoroughly vortex samples after the addition of the IS to ensure it is fully equilibrated with the matrix before extraction.
-
-
-
Differential Matrix Effects: Although this compound is a SIL-IS and should co-elute with Eltrombopag, it is possible for them to experience slightly different matrix effects if they are not perfectly co-eluting or if there is a very specific interference.
-
Troubleshooting:
-
Confirm co-elution of the analyte and IS by overlaying their chromatograms.
-
Investigate the presence of any isobaric interferences that might be affecting either the analyte or the IS transition.
-
-
-
IS Stability Issues: Ensure the stability of the this compound in the stock and working solutions.
-
Troubleshooting:
-
Prepare fresh IS solutions and compare the results.
-
Verify the storage conditions of the IS solutions to prevent degradation.
-
-
Q4: I am observing significant signal enhancement for Eltrombopag. Is this a matrix effect and how should I address it?
A4: Yes, signal enhancement is a type of matrix effect, although less common than ion suppression.[6] It occurs when co-eluting compounds improve the ionization efficiency of the analyte.
-
Identification and Mitigation: The troubleshooting steps are similar to those for ion suppression.
-
Troubleshooting:
-
Improve Chromatography: The primary goal is to separate Eltrombopag from the compounds causing the enhancement.
-
Optimize Sample Cleanup: A more selective sample preparation method can remove the enhancing components.
-
Use of SIL-IS: this compound should effectively track and compensate for signal enhancement, as it is expected to be affected in the same way as the unlabeled analyte. Ensure the IS is performing as expected.
-
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values reported in validated LC-MS/MS methods for Eltrombopag. These values can serve as a benchmark for your own experiments.
| Parameter | Sample Preparation Method | Analyte/IS Recovery (%) | Matrix Factor | Reference |
| Eltrombopag | Protein Precipitation | 85 - 95% | 0.95 - 1.05 | [1] |
| This compound | Protein Precipitation | 88 - 98% | 0.97 - 1.04 | [1] |
| Hetrombopag (analyte) / Eltrombopag (IS) | Protein Precipitation | 67.6 - 91.8% | Not explicitly stated | [10][11] |
| Eltrombopag | HPLC-UV after PPT | >95.9% | Not applicable | [12] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative assessment of matrix effects (ion suppression or enhancement).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Eltrombopag and this compound into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike Eltrombopag and this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike Eltrombopag and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
An MF value < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect.
-
Visualizations
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Caption: A typical protein precipitation workflow for Eltrombopag analysis.
References
- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 10. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple HPLC assay for determining eltrombopag concentration in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eltrombopag-13C4 Internal Standard Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Eltrombopag-13C4 as an internal standard (IS) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for quantifying Eltrombopag?
An internal standard is crucial in quantitative bioanalysis, particularly for LC-MS/MS methods, to ensure accuracy and precision.[1] this compound, a stable isotope-labeled (SIL) internal standard, is chemically and structurally almost identical to Eltrombopag.[2] This similarity allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By adding a known and constant amount of this compound to all samples, including calibration standards and quality controls, it is possible to correct for variability that may occur during the analytical process, such as extraction losses, injection volume variations, and matrix effects.[3]
Q2: What is the general principle for selecting an optimal concentration for this compound?
While there is no universally mandated concentration, a common practice is to choose a concentration that yields a consistent and reproducible signal across all samples in an analytical run.[4] A good starting point is to aim for an IS response that is in the range of 1/3 to 1/2 of the response of the upper limit of quantification (ULOQ) for Eltrombopag.[1] Another approach is to select a concentration that provides a signal intensity similar to that of the mid-range of the Eltrombopag calibration curve.[4] The concentration should be high enough to be well above the limit of detection but not so high as to cause ion suppression of the Eltrombopag analyte.[4]
Q3: How can I check for interference between Eltrombopag and this compound?
Cross-interference should be assessed during method development. To check for the contribution of the internal standard to the analyte signal, a blank sample should be spiked with only this compound at the chosen working concentration. The resulting signal in the analyte's mass transition should be no more than 20% of the analyte's signal at the lower limit of quantification (LLOQ).[1] Conversely, to check for the analyte's contribution to the IS signal, a sample should be prepared with Eltrombopag at its ULOQ without the internal standard. The signal in the IS's mass transition should not exceed 5% of the mean IS response.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in IS peak area across samples | Inconsistent sample preparation (e.g., pipetting errors during IS addition). | Review and retrain on the sample preparation protocol. Ensure consistent timing and technique for adding the IS solution. |
| Matrix effects leading to ion suppression or enhancement in some samples. | Evaluate matrix effects by comparing the IS response in neat solution versus extracted blank matrix. If significant effects are observed, consider further sample cleanup or chromatographic optimization. | |
| Instrument instability (e.g., fluctuating spray in the ion source). | Check the stability of the mass spectrometer by injecting a series of neat IS solutions. If instability is confirmed, perform instrument maintenance and calibration. | |
| Low IS peak area in all samples | The concentration of the IS working solution is too low. | Prepare a new, more concentrated IS working solution. Re-evaluate the IS response. |
| Poor extraction recovery of the IS. | Optimize the sample extraction procedure. Ensure the chosen extraction method is suitable for Eltrombopag. | |
| Significant ion suppression. | Infuse the IS and analyte separately to assess for mutual ion suppression. Adjust chromatographic conditions to separate the analyte and IS from co-eluting matrix components. | |
| High IS peak area in all samples | The concentration of the IS working solution is too high. | Prepare a more dilute IS working solution. This is important to avoid potential ion suppression of the analyte.[4] |
| IS peak area is present in blank samples | Cross-contamination during sample preparation. | Ensure thorough cleaning of lab equipment between samples. Use fresh pipette tips for each sample. |
| Contamination of the LC-MS/MS system (carryover). | Inject a series of blank solvent injections to flush the system. If carryover persists, investigate potential sources such as the autosampler needle or injection port. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the this compound concentration that provides a stable and appropriate response without interfering with the analyte quantification.
Methodology:
-
Prepare this compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 50, 100, 200, 500 ng/mL) in the appropriate solvent (e.g., acetonitrile or methanol).[2][5]
-
Spike Samples: Spike a set of blank plasma samples with each of the this compound working solutions.
-
Sample Preparation: Process the spiked samples using the established protein precipitation method.[2][5]
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Evaluate the peak shape and signal-to-noise ratio for each concentration.
-
Select a concentration that provides a robust and consistent peak area across multiple injections.
-
As a general guideline, aim for an IS response that is approximately 1/3 to 1/2 of the expected response of Eltrombopag at its ULOQ.[1]
-
Protocol 2: Assessment of IS Variability
Objective: To evaluate the consistency of the selected this compound concentration across a full analytical batch.
Methodology:
-
Prepare a Full Batch: Prepare a complete analytical run including a double blank, a zero sample (blank matrix with IS), calibration standards, and quality control (QC) samples at low, medium, and high concentrations.
-
Add Internal Standard: Add the optimized concentration of this compound to all samples except the double blank.
-
Sample Processing and Analysis: Process and analyze the entire batch according to the validated method.
-
Data Analysis:
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS peak area for all samples containing the IS.
-
The %CV should ideally be within 15%.
-
Individual IS responses should generally be within 50-150% of the mean IS response.[3] Samples falling outside this range may indicate issues with sample preparation or matrix effects and may require re-analysis.
-
Quantitative Data Summary
The following tables summarize typical parameters for an LC-MS/MS method for Eltrombopag using this compound as an internal standard.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[2] |
| Flow Rate | 0.4 - 1.0 mL/min[2] |
| Injection Volume | 2 - 10 µL[2][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition (Eltrombopag) | e.g., m/z 443.2 → 183.1[2] |
| MRM Transition (this compound) | e.g., m/z 447.2 → 183.1[2] |
Table 2: Example Calibration Curve and QC Levels
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 10 - 10,000 |
| Lower Limit of Quantification (LLOQ) | 10 |
| Low Quality Control (LQC) | 30 |
| Medium Quality Control (MQC) | 5,000 |
| High Quality Control (HQC) | 8,000 |
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]
Addressing ion suppression in Eltrombopag quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the quantification of Eltrombopag by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Eltrombopag quantification?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Eltrombopag, in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte response, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[2][3] It is a significant challenge in bioanalysis because endogenous components of biological samples, such as phospholipids, salts, and metabolites, can all contribute to this phenomenon.[4][5]
Q2: What are the primary causes of ion suppression?
A: The main causes of ion suppression include:
-
Competition for Ionization: When Eltrombopag and matrix components elute simultaneously, they compete for the available charge in the ion source. If matrix components are in high concentration or have a higher ionization efficiency, they can reduce the number of ions formed from Eltrombopag.[1][6]
-
Changes in Droplet Properties (in Electrospray Ionization - ESI): High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the efficient release of gas-phase Eltrombopag ions.[2][4]
-
Co-precipitation: Non-volatile materials in the matrix can co-precipitate with Eltrombopag, preventing it from being efficiently ionized.[2]
Q3: How can I detect ion suppression in my Eltrombopag assay?
A: The most common method for detecting ion suppression is the post-column infusion experiment .[1][7] In this technique, a constant flow of Eltrombopag standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of Eltrombopag indicates a region of ion suppression.[1]
Another method is to compare the peak area of Eltrombopag in a standard solution to the peak area of Eltrombopag spiked into a blank matrix extract at the same concentration. A lower peak area in the matrix sample indicates ion suppression.[7]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for Eltrombopag quantification?
A: A stable isotope-labeled internal standard is a version of the analyte (Eltrombopag) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H). A SIL-IS is considered the gold standard for quantitative LC-MS/MS assays because it has nearly identical chemical and physical properties to the analyte.[2][8] This means it will co-elute with Eltrombopag and experience the same degree of ion suppression. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[2][9] For Eltrombopag, using Eltrombopag-¹³C₄ as an internal standard has been shown to improve assay precision.[10]
Troubleshooting Guide
Problem 1: I am observing low signal intensity and poor sensitivity for Eltrombopag.
-
Question: Could ion suppression be the cause of my low signal?
-
Answer: Yes, low signal intensity is a primary symptom of ion suppression.[11] Co-eluting matrix components can significantly reduce the ionization efficiency of Eltrombopag.
-
-
Question: How can I confirm if ion suppression is occurring?
-
Answer: Perform a post-column infusion experiment as described in FAQ 3. This will help you visualize the regions of your chromatogram where ion suppression is happening.
-
-
Question: What are my immediate options to mitigate this issue?
-
Answer:
-
Improve Sample Preparation: If you are using a simple protein precipitation method, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components, especially phospholipids.[6][12]
-
Optimize Chromatography: Modify your chromatographic method to separate the elution of Eltrombopag from the ion suppression zones identified in your post-column infusion experiment. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1][6]
-
Use a SIL-IS: If you are not already using one, incorporating a stable isotope-labeled internal standard for Eltrombopag (e.g., Eltrombopag-¹³C₄) is highly recommended to compensate for matrix effects.[9][10]
-
-
Problem 2: My results for Eltrombopag are inconsistent and show high variability between samples.
-
Question: Can ion suppression lead to poor reproducibility?
-
Question: I am already using an internal standard, but my results are still variable. What could be the issue?
-
Answer:
-
Non-co-eluting Internal Standard: If you are using a structural analog as an internal standard, it may not be co-eluting perfectly with Eltrombopag and therefore not experiencing the same ion suppression effects.[8]
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard, even a SIL-IS, can itself cause ion suppression of the analyte.[2][13]
-
Insufficient Sample Cleanup: Even with a SIL-IS, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where the measurement is no longer reliable.[12] Consider enhancing your sample preparation protocol.
-
-
Problem 3: My calibration curve for Eltrombopag is non-linear, especially at higher concentrations.
-
Question: Can ion suppression affect the linearity of my assay?
-
Answer: Yes, as the concentration of Eltrombopag increases, it can contribute to the saturation of the ESI process, leading to a non-linear response.[14] Additionally, if the matrix effects are not consistent across the concentration range, it can impact the linearity of the calibration curve.
-
-
Question: What steps can I take to improve the linearity of my calibration curve?
-
Answer:
-
Dilute Samples: Diluting your samples can reduce the overall concentration of both the analyte and matrix components, which can help to maintain a linear response.[2]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This ensures that the standards and samples experience similar matrix effects, which can improve the accuracy of the quantification.[6]
-
Optimize Ion Source Parameters: Adjusting ion source parameters such as gas flows, temperature, and voltages can sometimes help to improve ionization efficiency and linearity.[11]
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Eltrombopag Analysis
| Technique | Advantages | Disadvantages | Suitability for Eltrombopag |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing matrix components, particularly phospholipids, which are a major source of ion suppression.[7] Can lead to lower analyte recovery.[14] | Suitable for initial method development and high-throughput screening, but may require further optimization to minimize ion suppression.[10] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT.[12] | Can be labor-intensive, may have lower recovery for polar analytes, and can be difficult to automate.[7] | A good option for removing non-polar interferences. The pH of the aqueous phase should be adjusted to ensure Eltrombopag is in its non-ionized form for efficient extraction.[12] |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, and effectively removes phospholipids and other interferences.[6][7] | More complex and time-consuming to develop the method, and can be more expensive. | The most effective technique for minimizing ion suppression and achieving the highest sensitivity and reproducibility for Eltrombopag quantification.[7] |
| HybridSPE®-Precipitation | Combines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[15] | More expensive than standard PPT. | An excellent choice for reducing phospholipid-based ion suppression while maintaining a relatively simple workflow.[15] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
-
System Setup:
-
Analyte Infusion:
-
Prepare a standard solution of Eltrombopag in the mobile phase at a concentration that gives a stable and moderate signal.
-
Begin the LC mobile phase flow and start the syringe pump to continuously infuse the Eltrombopag solution at a low flow rate (e.g., 5-10 µL/min).[1]
-
Allow the system to equilibrate until a stable, constant signal for Eltrombopag is observed.[1]
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract (prepared using the same method as your samples) onto the LC column.[1]
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused Eltrombopag.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused Eltrombopag. A consistent, flat baseline indicates no ion suppression. Dips or valleys in the baseline indicate regions where co-eluting matrix components are causing ion suppression.[1]
-
Protocol 2: Protein Precipitation for Eltrombopag Sample Preparation
This is a general protocol based on published methods and should be optimized for your specific application.[10][16]
-
Sample Aliquoting:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a small volume of Eltrombopag-¹³C₄ internal standard solution.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to the plasma sample.[10]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Injection:
-
Inject a small volume (e.g., 2-10 µL) of the supernatant directly into the LC-MS/MS system.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 11. gmi-inc.com [gmi-inc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and sensitivity for Eltrombopag-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Eltrombopag-¹³C₄, focusing on improving chromatographic peak shape and analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical method for Eltrombopag and its isotopic internal standard, Eltrombopag-¹³C₄?
A1: The most common and sensitive method for the quantification of Eltrombopag in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for pharmacokinetic and bioequivalence studies. Typically, a reversed-phase C18 column is used with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier such as formic acid or ammonium formate.
Q2: Why is Eltrombopag-¹³C₄ used as an internal standard?
A2: Eltrombopag-¹³C₄ is a stable isotope-labeled internal standard (SIL-IS). It is the ideal internal standard because it has the same physicochemical properties as Eltrombopag, meaning it behaves identically during sample preparation (e.g., extraction) and chromatography. However, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled analyte. This co-elution and similar ionization behavior help to accurately correct for matrix effects and variations in instrument response, leading to more precise and accurate quantification.
Q3: What are the common sample preparation techniques for Eltrombopag analysis in plasma?
A3: Protein precipitation is a widely used and straightforward method for extracting Eltrombopag from plasma samples.[1] This technique involves adding a precipitating agent, such as acetonitrile, to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for LC-MS/MS analysis. This method is favored for its simplicity and high recovery.
Troubleshooting Guide: Peak Shape and Sensitivity
Poor peak shape and low sensitivity are common challenges in LC-MS/MS analysis. The following sections provide guidance on how to address these issues specifically for Eltrombopag-¹³C₄.
Improving Peak Shape
Good chromatographic peak shape is crucial for accurate integration and quantification. Common peak shape problems include tailing, fronting, and broadening.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Eltrombopag, a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[2] To mitigate this, add a mobile phase modifier like formic acid (typically 0.1%) or ammonium formate to the aqueous phase.[2] These additives help to protonate the silanol groups, reducing their interaction with the analyte. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, or the stationary phase can degrade over time.[3] First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the column with a new one. Using a guard column can help extend the life of the analytical column. |
| Sample Overload | Injecting too much sample can saturate the stationary phase, causing peak tailing.[4] Reduce the injection volume or dilute the sample to see if the peak shape improves. |
Issue 2: Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is less common but can still occur.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.[5][6] Dilute the sample or decrease the injection volume. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak.[3] If possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Channeling | A void or channel in the column packing can cause some of the analyte to travel through the column faster, resulting in peak fronting.[6] This is a sign of column degradation, and the column should be replaced. |
Improving Sensitivity
Achieving low limits of detection (LOD) and quantification (LOQ) is often a primary goal in bioanalytical methods.
Issue 1: Low Signal Intensity
If the signal for Eltrombopag and/or Eltrombopag-¹³C₄ is weak, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Settings | The ionization and fragmentation parameters in the mass spectrometer may not be optimized. Infuse a standard solution of Eltrombopag directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows, and collision energy for the specific MRM transitions. |
| Inefficient Ionization | The mobile phase composition significantly impacts ionization efficiency. For Eltrombopag, which is typically analyzed in positive ion mode, the presence of an acid like formic acid in the mobile phase can enhance protonation and improve signal intensity.[1][7] |
| Matrix Effects (Ion Suppression) | Components from the biological matrix co-eluting with the analyte can suppress its ionization. To check for this, compare the signal of a standard in pure solvent to the signal of a standard spiked into an extracted blank matrix. If ion suppression is significant, improve the sample cleanup method (e.g., by using solid-phase extraction instead of protein precipitation) or adjust the chromatography to separate the analyte from the interfering matrix components. |
Issue 2: High Background Noise
High background noise can obscure the analyte peak and worsen the signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Impurities in the mobile phase solvents or additives can contribute to high background noise.[8] Use high-purity, LC-MS grade solvents and reagents.[8] |
| Contaminated LC System | The LC system itself can be a source of contamination. Flush the entire system with a series of solvents of increasing and decreasing polarity (e.g., water, isopropanol, hexane, isopropanol, water). |
| Leak in the System | A leak in the LC system can introduce air and cause an unstable baseline. Check all fittings and connections for any signs of leakage. |
Experimental Protocols
Below is a typical experimental protocol for the analysis of Eltrombopag in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Eltrombopag-¹³C₄ internal standard working solution (e.g., at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions and equilibrate. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eltrombopag: e.g., m/z 443.2 → 229.1Eltrombopag-¹³C₄: e.g., m/z 447.2 → 233.1 |
Note: The specific gradient and MRM transitions should be optimized in your laboratory.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of Eltrombopag-¹³C₄ in plasma.
Eltrombopag Signaling Pathway
References
- 1. Tips to Improve LC/MS Sensitivity in Your Lab [phenomenex.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. mastelf.com [mastelf.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Eltrombopag-13C4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the analysis of Eltrombopag-13C4.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in this compound analysis?
A1: Carryover is the appearance of a small peak of an analyte in a blank or subsequent sample injection after the analysis of a high-concentration sample.[1][2] This is a significant concern in the quantitative analysis of this compound as it can lead to inaccurate and overestimated results. Eltrombopag, and by extension its stable isotope-labeled internal standard (SIL-IS) this compound, is known to be a "sticky" compound with poor aqueous solubility, which increases the likelihood of carryover issues.
Q2: What are the primary sources of carryover in an LC-MS/MS system?
A2: The most common sources of carryover in an LC-MS/MS system include:
-
Autosampler: The needle, injection port, sample loop, and valves are primary sites where the analyte can be retained.[2]
-
Column: The analytical column and particularly the guard column can retain the analyte.[2]
-
Detector: The ion source of the mass spectrometer can become contaminated.[2]
-
Tubing and Fittings: Small crevices and dead volumes in the system's flow path can trap the analyte.
Q3: What physicochemical properties of Eltrombopag contribute to carryover?
A3: Eltrombopag is a crystalline solid that is practically insoluble in aqueous buffers across a pH range of 1 to 7.4 and sparingly soluble in water. It is, however, soluble in organic solvents such as DMSO and ethanol. This poor aqueous solubility can lead to precipitation and adsorption onto surfaces within the LC system, especially if the mobile phase or wash solvents are not strong enough to keep it in solution.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step process to isolate the component of your LC-MS/MS system causing the carryover.
Experimental Workflow for Carryover Source Identification
References
Technical Support Center: Eltrombopag-13C4 Quantification in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Eltrombopag-13C4 in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
Q1: I am observing low and inconsistent recovery of this compound from urine samples. What are the likely causes and solutions?
A1: Low and variable recovery is a common challenge in urine analysis due to the matrix's complexity and the physicochemical properties of the analyte. The primary causes include inefficient extraction, analyte degradation, or issues with pH.
Troubleshooting Steps:
-
Optimize Sample Preparation: Urine is a highly variable matrix. Simple "dilute-and-shoot" methods may be fast but often suffer from significant matrix effects. More robust extraction techniques are recommended. Compare the performance of different methods as summarized in Table 1.
-
Extraction Method Selection:
-
Liquid-Liquid Extraction (LLE): LLE is an effective method for Eltrombopag. A protocol using an ethyl acetate and n-hexane mixture has been shown to be effective for extracting Eltrombopag from urine[1]. Ensure the pH of the urine sample is optimized prior to extraction to ensure this compound is in a neutral state for efficient partitioning into the organic solvent.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE. For an acidic compound like Eltrombopag, a mixed-mode anion exchange sorbent can be effective. Develop a method that includes conditioning, loading (at an appropriate pH), washing to remove interferences, and eluting with a suitable organic solvent mixture.
-
-
pH Adjustment: The recovery of this compound is highly dependent on the pH of the sample during extraction. Ensure the pH is adjusted to be at least 1-2 units below its pKa to neutralize the molecule, which enhances its affinity for organic solvents in LLE or for non-polar interactions in SPE.
-
Internal Standard Use: While you are quantifying this compound, if it is being used as a surrogate for native Eltrombopag, ensure it is added at the very beginning of the sample preparation process. This allows it to compensate for variability in extraction efficiency across different samples[2][3].
Q2: My results show significant matrix effects (ion suppression or enhancement). How can I identify and mitigate this?
A2: Matrix effects are a major issue in LC-MS/MS analysis of urine, caused by co-eluting endogenous components that interfere with the ionization of the target analyte[4][5].
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Injecting an extract from blank urine while infusing a constant concentration of this compound will reveal dips or rises in the baseline signal at the retention time of interfering components[6].
-
Improve Sample Cleanup:
-
If you are using a "dilute-and-shoot" method, consider switching to a more rigorous sample preparation technique like SPE or LLE to remove interfering salts and metabolites[1][3][7].
-
For SPE, ensure your wash steps are optimized to remove salts and polar interferences without causing premature elution of the analyte.
-
-
Chromatographic Optimization:
-
Modify your LC gradient to better separate this compound from the matrix components causing the interference. A shallower gradient can improve resolution.
-
Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.
-
-
Sample Dilution: Diluting the urine sample with the initial mobile phase can effectively reduce the concentration of interfering components, thereby minimizing matrix effects. However, this may compromise the limit of quantification (LOQ)[4][5].
Experimental Protocols & Data
Recommended Sample Preparation Protocols
Below are detailed methodologies for three common sample preparation techniques. Researchers should validate each method for their specific application.
Protocol 1: Liquid-Liquid Extraction (LLE) This protocol is adapted from a published method for Eltrombopag in urine[1].
-
Pipette 0.5 mL of urine sample into a 15 mL polypropylene centrifuge tube.
-
Spike with appropriate standards if preparing calibrators or QCs.
-
Add 50 µL of 1 M Formic Acid to acidify the sample. Vortex for 10 seconds.
-
Add 3.0 mL of an extraction solvent mixture of Ethyl Acetate:n-Hexane (85:15 v/v).
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer 2.5 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) This is a representative protocol. Sorbent type and solvent volumes may require optimization.
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol followed by 1 mL of Water.
-
Pre-treat 1.0 mL of urine sample by adding 1.0 mL of 2% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Wash the cartridge with 1 mL of Methanol:Water (20:80 v/v).
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute this compound with 1 mL of Methanol containing 2% Formic Acid.
-
Evaporate the eluate to dryness and reconstitute in 0.5 mL of mobile phase for analysis.
Protocol 3: Dilute-and-Shoot This method is fast but may require a more sensitive instrument and is prone to matrix effects[7].
-
Centrifuge the urine sample at 10,000 rpm for 5 minutes to pellet particulates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 400 µL of a mixture of Acetonitrile:Methanol (1:1 v/v) to precipitate any residual proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for direct injection.
Quantitative Data Comparison
The following table presents typical performance data for the described sample preparation methods. This data is representative and should be used as a guideline; actual results will vary based on the specific laboratory conditions and instrumentation.
Table 1: Comparison of Sample Preparation Methods for this compound in Urine
| Parameter | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | Not Applicable | 85 ± 5% | 92 ± 4% |
| Matrix Effect (%) | 40 - 65% (Suppression) | 15 - 25% (Suppression) | < 15% (Minimal Effect) |
| Processing Time | ~15 min | ~45 min | ~60 min |
| Relative Cost | Low | Medium | High |
| Extract Cleanliness | Low | Medium | High |
Recommended LC-MS/MS Parameters
These parameters are a starting point for method development, adapted from validated methods for Eltrombopag in biological fluids[8].
Table 2: Suggested Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 25% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Q1: 447.2 m/z -> Q3: 183.1 m/z |
| Collision Energy | ~45-50 eV (instrument dependent) |
| Dwell Time | 150 ms |
Visualized Workflows
General Analytical Workflow
The diagram below outlines the complete analytical process from sample receipt to final data reporting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
Technical Support Center: Eltrombopag-13C4 Analysis in Low-Volume Samples
This technical support center provides troubleshooting guidance and frequently asked questions for the method refinement of Eltrombopag-13C4 analysis in low-volume samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Question: What are the potential causes for low recovery of Eltrombopag and its internal standard (this compound) during sample preparation?
Answer: Low recovery can stem from several factors related to the protein precipitation extraction method. Eltrombopag has strong protein-binding characteristics.[1] Inefficient precipitation or incomplete dissociation of the analyte from plasma proteins can lead to its loss. To troubleshoot, ensure the following:
-
Precipitating Agent: Acetonitrile is commonly used and effective for precipitating plasma proteins for Eltrombopag analysis.[1] Ensure the acetonitrile is of high purity and is added in the correct ratio to the plasma sample.
-
Vortexing: Adequate vortexing is crucial to ensure thorough mixing of the plasma sample with the precipitating agent, which facilitates the complete precipitation of proteins and release of the analyte.
-
Centrifugation: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration to achieve a clear separation of the supernatant from the precipitated protein pellet.
Question: My assay is showing high variability in results between samples. What could be the reason?
Answer: High variability can often be attributed to matrix effects or inconsistencies in sample processing. The use of a stable isotope-labeled internal standard like this compound is crucial to minimize variability in recovery and improve assay precision.[1][2] If you are already using the correct internal standard, consider the following:
-
Matrix Effects: Even with an isotopic internal standard, significant ion suppression or enhancement from endogenous plasma components can affect results. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Sample Handling: Ensure consistent timing and temperature for all sample processing steps, from thawing to extraction. Inconsistent handling can lead to variability.
-
Pipetting Accuracy: For low-volume samples, precise and accurate pipetting is critical. Calibrate and verify the performance of your pipettes regularly.
Question: I am observing interfering peaks at or near the retention time of Eltrombopag. How can I resolve this?
Answer: Interfering peaks can compromise the accuracy of quantification. To address this, optimization of the chromatographic conditions is necessary.
-
Column Chemistry: An Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) has been shown to provide satisfactory peak shape and resolution for Eltrombopag and its internal standard.[1]
-
Mobile Phase Composition: Adjusting the mobile phase composition can help resolve co-eluting peaks. A mobile phase consisting of a mixture of 10mM ammonium formate (pH 3) and acetonitrile (10:90, v/v) has been used successfully.[3]
-
Gradient Elution: If using an isocratic method, switching to a gradient elution profile can improve the separation of the analyte from interfering components.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for low-volume plasma samples?
A1: Protein precipitation is a simple and effective technique for preparing low-volume plasma samples (e.g., 50µL) for Eltrombopag analysis.[2][3] This method has demonstrated high recovery for both Eltrombopag and its internal standard.[1]
Q2: Why is this compound recommended as the internal standard?
A2: this compound is a stable isotope-labeled internal standard. Its physicochemical properties are nearly identical to those of Eltrombopag, causing it to behave similarly during extraction and ionization. This helps to compensate for variations in sample processing and matrix effects, leading to improved precision and accuracy of the assay.[1][2]
Q3: What are the typical LC-MS/MS parameters for the analysis of Eltrombopag?
A3: A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a pH modifier (e.g., 10mM ammonium formate at pH 3).[3] Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions are m/z 443.24 → 183.08 for Eltrombopag and m/z 447.18 → 183.08 for this compound.[1]
Q4: What is the achievable lower limit of quantification (LLOQ) for Eltrombopag in low-volume plasma samples?
A4: With a sensitive LC-MS/MS method, an LLOQ of 50.0 ng/mL has been successfully achieved in 50µL of human plasma.[3] The precision and accuracy at the LLOQ should be within the acceptable limits defined by regulatory guidelines (e.g., FDA, EMA).[1]
Experimental Protocols
Sample Preparation using Protein Precipitation
-
Pipette 50µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (this compound) solution.
-
Add the protein precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture thoroughly for at least 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[3]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
Table 1: Method Validation Parameters for Eltrombopag Analysis
| Parameter | Acceptance Criteria | Reported Value | Reference |
| Linearity Range | r² ≥ 0.99 | 50.0-10007 ng/mL | [3] |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Within acceptance limits | [1][3] |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Within acceptance limits | [1][3] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 97.48 - 112.87% | [1] |
| Recovery | Consistent and reproducible | High-level recoveries | [1] |
Table 2: Optimized LC-MS/MS Conditions
| Parameter | Condition | Reference |
| LC Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [1] |
| Mobile Phase | 10mM Ammonium Formate (pH 3) : Acetonitrile (10:90, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 2 µL | [1] |
| Ionization Mode | ESI Negative | [2] |
| MRM Transition (Eltrombopag) | m/z 443.24 → 183.08 | [1] |
| MRM Transition (this compound) | m/z 447.18 → 183.08 | [1] |
Visualizations
Caption: Experimental workflow for Eltrombopag analysis in low-volume samples.
Caption: Troubleshooting logic for common issues in Eltrombopag analysis.
References
Impact of sample extraction on Eltrombopag-13C4 recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of sample extraction on Eltrombopag-13C4 recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a stable isotope-labeled internal standard (IS) for Eltrombopag.[1][2] In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an IS is added to samples to correct for variations during sample preparation and analysis.[1] Consistent and adequate recovery of this compound is crucial because it is assumed to mimic the behavior of the actual drug, Eltrombopag. Low or variable recovery can compromise the accuracy and reliability of the drug concentration measurements.[1]
Q2: What are the key properties of Eltrombopag that affect its extraction from plasma?
A2: Eltrombopag has a strong protein-binding character (>99%) and is poorly soluble in aqueous solutions.[1][3][4] These properties are critical when selecting an extraction method. The high protein binding means the extraction protocol must effectively disrupt the drug-protein complex to release Eltrombopag for extraction. Its low aqueous solubility influences the choice of extraction solvents.
Q3: Which sample extraction methods are commonly used for Eltrombopag?
A3: The most commonly reported method for Eltrombopag and its internal standard in human plasma is Protein Precipitation (PPT) , typically using acetonitrile.[1][2][5] Other methods applicable to highly protein-bound and hydrophobic drugs include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .[6][7] An EMA report also noted the use of a hybrid method combining protein precipitation with solid-phase extraction.[5]
Q4: I am experiencing low recovery for this compound. What are the potential causes?
A4: Low recovery can stem from several factors:
-
Incomplete Protein Disruption: Eltrombopag is highly protein-bound. If the proteins are not sufficiently denatured (in PPT) or if the drug-protein binding is not disrupted (in LLE/SPE), the analyte will be lost with the protein fraction.
-
Inappropriate Solvent Choice: The polarity and pH of the extraction and wash solvents are critical. For LLE, the organic solvent may not be optimal for partitioning Eltrombopag from the aqueous phase. For SPE, the wash steps might be too harsh, leading to the elution of the analyte from the sorbent.
-
Suboptimal pH: The pH of the sample can affect the ionization state and solubility of Eltrombopag, influencing its interaction with SPE sorbents and its partitioning in LLE.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process or suppress the analyte signal in the mass spectrometer, which can be perceived as low recovery. SPE is generally better at reducing matrix effects than PPT.[7][8]
Data on Extraction Method Performance
The choice of extraction method significantly impacts the recovery of Eltrombopag and its internal standard. Below is a summary of reported recovery data for the Protein Precipitation method. While direct comparative data for LLE and SPE is limited in the literature for Eltrombopag specifically, typical performance characteristics are included for context.
| Extraction Method | Analyte | Concentration (ng/mL) | Mean Recovery (%) | Key Considerations |
| Protein Precipitation | Eltrombopag | 150 | 84.50% | Fast, simple, but may result in less clean extracts (higher matrix effects).[1][7][8] |
| (with Acetonitrile)[1] | Eltrombopag | 4000 | 79.90% | |
| Eltrombopag | 7500 | 78.16% | ||
| This compound (IS) | 192 | 74.51% | ||
| Liquid-Liquid Extraction (LLE) | This compound | N/A | Typically 70-90% | Can produce cleaner extracts than PPT. Recovery is highly dependent on solvent choice and pH optimization. |
| Solid-Phase Extraction (SPE) | This compound | N/A | Typically >85% | Provides the cleanest extracts, minimizing matrix effects.[7][8] Requires more method development to select the appropriate sorbent and optimize wash/elution steps. |
Note: Typical recovery values for LLE and SPE are based on general performance for drugs with similar physicochemical properties, as direct comparative studies for Eltrombopag were not identified.
Experimental Protocols & Workflows
Below are detailed methodologies for three common extraction techniques.
Protein Precipitation (PPT)
This method is rapid and widely used for Eltrombopag analysis.[1][2]
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 1000 µL of the internal standard (this compound) working solution, prepared in acetonitrile.
-
Vortex the mixture for 30 seconds at approximately 1200 rpm to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Carefully collect 500 µL of the clear supernatant and transfer it to a clean tube.
-
Dilute the supernatant with 1 mL of water and vortex for 5 seconds.
-
Inject an appropriate volume (e.g., 2 µL) of the final diluted supernatant into the LC-MS/MS system for analysis.[1]
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting a hydrophobic drug from plasma, adapted for Eltrombopag's properties.
Protocol:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add a specific volume of the this compound internal standard solution.
-
Add 100 µL of a buffer solution (e.g., pH 4.0 ammonium acetate) to adjust the pH, which can improve partitioning.
-
Add 1.5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure using a reversed-phase cartridge, suitable for a hydrophobic molecule like Eltrombopag.
Protocol:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: In a separate tube, mix 200 µL of plasma with the this compound IS and 200 µL of 2% formic acid in water. The acid helps disrupt protein binding.[9]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the this compound and Eltrombopag from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to low this compound recovery.
References
- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 2. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Validation & Comparative
Validating LC-MS/MS Assays for Eltrombopag: A Comparative Guide to Using Eltrombopag-13C4
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Eltrombopag using its stable isotope-labeled internal standard, Eltrombopag-13C4.
Eltrombopag is a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1][2] Accurate quantification of Eltrombopag in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS assays is a widely accepted approach to enhance precision and accuracy by compensating for variability in sample processing and matrix effects.[3]
Comparative Analysis of Validated Methods
This section compares key validation parameters from published LC-MS/MS methods for Eltrombopag quantification in human plasma. The primary method highlighted utilizes this compound as the internal standard, while other methods provide a basis for comparison.
| Parameter | Method 1 (with this compound IS)[1] | Method 2[3] | Method 3[2] |
| Linearity Range (ng/mL) | 50.0 - 10007 | Not explicitly stated, but applied to a bioequivalence study | 10 - 6750 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | Not explicitly stated | 10 |
| Intra-day Precision (%CV) | Within acceptance limits | ≤ 15% | Within acceptance limits |
| Inter-day Precision (%CV) | Within acceptance limits | ≤ 15% | Within acceptance limits |
| Intra-day Accuracy (%) | Within acceptance limits | 98.43% to 111.43% | Within acceptance limits |
| Inter-day Accuracy (%) | Within acceptance limits | 98.43% to 111.43% | Within acceptance limits |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Deposition |
| Run Time (minutes) | Not explicitly stated, but mobile phase flow rate is 1.0 mL/min | 2.0 | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the key experimental protocols for an LC-MS/MS assay for Eltrombopag using this compound.
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of human plasma, add the internal standard (this compound).[1]
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).[1][3]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column is commonly used for separation.[1][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[1]
-
Mass Spectrometry Detection: The analysis is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an LC-MS/MS assay for Eltrombopag.
Caption: Workflow for LC-MS/MS assay validation of Eltrombopag.
Conclusion
The validation of an LC-MS/MS assay using a stable isotope-labeled internal standard such as this compound provides a robust and reliable method for the quantification of Eltrombopag in human plasma.[3] The presented data and protocols demonstrate that this approach yields excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and bioequivalence studies. When compared to methods using other internal standards or different sample preparation techniques, the use of a stable isotope-labeled internal standard with a simple protein precipitation method offers a streamlined and effective workflow for bioanalytical testing.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-eltrombopag-determination-in-human-plasma-blood-by-hplc-ms-method - Ask this paper | Bohrium [bohrium.com]
- 3. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
A Head-to-Head Comparison: Eltrombopag-13C4 Versus Deuterated Eltrombopag as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. In the quantitative analysis of Eltrombopag, a thrombopoietin receptor agonist, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between Eltrombopag-13C4 and a theoretical deuterated Eltrombopag internal standard, supported by established principles of bioanalysis and available experimental data for the 13C-labeled compound.
The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical matrix effects, thereby accurately compensating for variations during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are utilized, their physicochemical properties and, consequently, their performance can differ significantly.
Executive Summary: The Superiority of ¹³C-Labeling
This compound, which incorporates four carbon-13 atoms, is considered a superior internal standard compared to a hypothetical deuterated analog (e.g., Eltrombopag-dn). The incorporation of the heavier, stable ¹³C isotope imparts greater chemical and isotopic stability and minimizes the "isotope effect" that can be observed with deuterated standards. This effect can lead to slight differences in retention time and physicochemical behavior between the analyte and the internal standard, potentially compromising data accuracy.
Performance Characteristics: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound versus a deuterated Eltrombopag internal standard based on general principles of stable isotope-labeled standards.[1][2][3][4][5]
| Performance Parameter | This compound | Deuterated Eltrombopag (Theoretical) | Rationale |
| Chromatographic Co-elution | Identical to unlabeled Eltrombopag | Potential for slight retention time shift | The larger relative mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase in chromatography.[1][4] |
| Matrix Effect Compensation | Excellent | Generally good, but can be variable | The co-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte. Any chromatographic shift in the deuterated standard can lead to it being in a slightly different matrix environment as it enters the mass spectrometer.[4] |
| Isotopic Stability | High | Generally high, but potential for back-exchange in certain conditions | Carbon-13 labels are chemically more stable and not susceptible to hydrogen-deuterium exchange, which can sometimes occur with deuterated compounds, especially if the label is on an exchangeable position.[1][3] |
| Availability | Commercially available | May require custom synthesis | This compound is readily available from various suppliers. The availability of a deuterated version is not as common. |
| Cost | Generally higher | Potentially lower | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.[3][5] |
Experimental Data: this compound in Bioanalytical Methods
Several studies have successfully developed and validated LC-MS/MS methods for the quantification of Eltrombopag in human plasma using this compound as the internal standard. These methods demonstrate the suitability and reliability of this internal standard.
Table 1: Summary of Bioanalytical Method Parameters for Eltrombopag using this compound Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | 50 - 10,000 ng/mL | [6] |
| 10 - 6750 ng/mL | [7] | |
| Intra-day Precision (%CV) | ≤ 15% | [6] |
| Inter-day Precision (%CV) | ≤ 15% | [6] |
| Accuracy | 102.70 to 111.43% | [6] |
| Retention Time | 1.10 min (co-elutes with Eltrombopag) | [6] |
Note: As of the latest search, no peer-reviewed publications were found detailing the use of a deuterated Eltrombopag internal standard, precluding a direct experimental data comparison.
Experimental Workflow and Methodologies
A typical experimental workflow for the bioanalysis of Eltrombopag in plasma samples using a stable isotope-labeled internal standard is depicted below.
Caption: A typical experimental workflow for the bioanalysis of Eltrombopag in plasma samples.
Detailed Experimental Protocol (Representative)
The following protocol is a generalized representation based on published methods using this compound.[6][8]
-
Sample Preparation:
-
To a 50 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Eltrombopag: m/z 443.2 → 183.1
-
This compound: m/z 447.2 → 183.1 (hypothetical, assuming 4 carbons are labeled in the precursor ion and the fragment does not contain the labeled carbons). Actual transition should be optimized based on the labeled position.
-
-
Conclusion and Recommendation
For the bioanalysis of Eltrombopag, This compound is the recommended internal standard . Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While a deuterated standard might be a viable and potentially more cost-effective alternative, it carries a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data. The established use and documented performance of this compound in validated bioanalytical methods further solidify its position as the preferred choice for reliable and reproducible results in regulated and research environments.
References
- 1. ukisotope.com [ukisotope.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 7. development-and-validation-of-eltrombopag-determination-in-human-plasma-blood-by-hplc-ms-method - Ask this paper | Bohrium [bohrium.com]
- 8. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]
A Comparative Guide to Eltrombopag Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Eltrombopag in biological matrices. The objective is to offer a comparative overview of performance characteristics and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs, such as pharmacokinetic studies, bioequivalence assessments, or therapeutic drug monitoring.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of various reported methods for Eltrombopag quantification. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| UPLC-MS/MS | Human Plasma | 50 - 10,000 | 50 | 102.70 - 111.43 | < 15 (Inter- & Intra-assay) | 78.16 - 84.50 |
| HPLC-MS | Human Plasma | 10 - 6,750 | 10 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| HPLC-UV | Human Serum | 150 - 12,500 | 150 | > 95.9 | 1.0 - 11.8 (Inter- & Intra-assay) | > 95.9 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and a rapid analysis time, making it suitable for high-throughput applications.[1]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a known concentration of an internal standard (e.g., Eltrombopag-¹³C₄).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method also provides good sensitivity and is a viable alternative to UPLC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
Similar to the UPLC-MS/MS protocol, utilizing protein precipitation for sample clean-up.[2]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
While specific parameters can vary, a typical setup involves a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer, coupled to a mass spectrometer for detection. The analytical range for a reported HPLC-MS method is 10–6750 ng/ml in human plasma.[2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible method that demonstrates adequate performance for therapeutic drug monitoring.[3]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Eltrombopag quantification, as guided by regulatory standards.
Caption: Workflow for Bioanalytical Method Validation.
References
Comparative analysis of Eltrombopag pharmacokinetics using different internal standards
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of different internal standards used in the pharmacokinetic analysis of Eltrombopag, a thrombopoietin receptor agonist. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Here, we compare the performance of a stable isotope-labeled internal standard (Eltrombopag-¹³C₄), a structurally unrelated drug (Diclofenac), and the use of Eltrombopag as an internal standard for a related compound, offering insights into the advantages and considerations for each approach.
Data Presentation: A Comparative Overview of Assay Performance
The following tables summarize the key validation parameters for bioanalytical methods developed for Eltrombopag using different internal standards.
Table 1: Method using Eltrombopag-¹³C₄ as Internal Standard
| Parameter | Performance |
| Analytical Method | UPLC-MS/MS |
| Linearity Range | 50 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Recovery) | 102.70% to 111.43% |
| Extraction Recovery | High |
Table 2: Method using Diclofenac as Internal Standard
| Parameter | Performance |
| Analytical Method | HPLC |
| Linearity Range | 0.15 - 12.5 µg/mL |
| Correlation Coefficient (r) | 0.9987 |
| Intra-day Precision (%CV) | 1.9% - 11.8% |
| Inter-day Precision (%CV) | 1.0% - 11.8% |
| Accuracy (% Recovery) | > 95.9% |
Table 3: Method using Eltrombopag as Internal Standard for Hetrombopag
| Parameter | Performance |
| Analyte | Hetrombopag |
| Analytical Method | LC-MS/MS |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 8.7% |
| Inter-day Precision (%RSD) | < 9.7% |
| Accuracy (%RE) | -3.8% to 2.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: UPLC-MS/MS with Eltrombopag-¹³C₄ Internal Standard
This method is designed for the quantification of Eltrombopag in human plasma.
-
Sample Preparation: Protein precipitation is employed for sample extraction. Acetonitrile is added to the plasma samples to precipitate proteins.[1]
-
Chromatography: A C18 column (Acquity UPLC BEH, 50 x 2.1 mm, 1.7 µm) is used for chromatographic separation.[1] The mobile phase consists of a mixture of 0.1% formic acid and acetonitrile (25:75, v/v) at a flow rate of 400 µL/min.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions are m/z 443.24 → 183.08 for Eltrombopag and m/z 447.18 → 183.08 for the internal standard, Eltrombopag-¹³C₄.[1]
Method 2: HPLC with Diclofenac Internal Standard
This assay is developed for determining Eltrombopag concentration in human serum.[2]
-
Sample Preparation: Proteins in the serum samples are precipitated using acetonitrile.[2]
-
Chromatography: An octadecylsilyl silica-gel column is used for separation. The mobile phase is composed of 10 mM 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid.[2]
-
Detection: The detection wavelength is set at 265 nm.[2]
Method 3: LC-MS/MS with Eltrombopag as Internal Standard for Hetrombopag
This method is developed for the quantification of Hetrombopag, an analog of Eltrombopag, in rat plasma.[3]
-
Sample Preparation: Protein precipitation is used to extract the analyte and internal standard from rat plasma.[3]
-
Chromatography: A Synergi Polar-RP column is used for separation with a flow rate of 0.5 mL/min.[3]
-
Mass Spectrometry: An API4000 triple quadrupole mass spectrometer is used for detection in the multiple reaction monitoring mode. The transitions monitored are [M+H]⁺ ions m/z 459.2 → 200.9 for Hetrombopag and m/z 443.2 → 229.0 for the internal standard, Eltrombopag.[3]
Visualizations
Eltrombopag Signaling Pathway
Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors. This binding activates intracellular signaling cascades, primarily the JAK-STAT pathway, and also involves the MAPK and PI3K-AKT pathways, leading to increased platelet production.
Caption: Eltrombopag signaling cascade.
Experimental Workflow for Eltrombopag Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of Eltrombopag, from sample collection to data analysis.
Caption: Bioanalytical workflow for Eltrombopag.
References
- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 2. A simple HPLC assay for determining eltrombopag concentration in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Eltrombopag Bioanalysis Utilizing Eltrombopag-13C4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Bioanalytical Methods
This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of Eltrombopag in human plasma, with a specific focus on the use of its stable isotope-labeled internal standard, Eltrombopag-13C4. The use of a stable isotope-labeled internal standard is a best practice in quantitative mass spectrometry, as it helps to minimize variability and improve the accuracy and precision of the assay.[1] This document summarizes key performance data from various validated LC-MS/MS methods to assist researchers in selecting and implementing a robust bioanalytical workflow for pharmacokinetic and bioequivalence studies.
Comparative Analysis of Method Performance
The following table summarizes the key validation parameters from different published studies that employed this compound as an internal standard for the bioanalysis of Eltrombopag in human plasma. This allows for a direct comparison of the linearity, accuracy, precision, and recovery of various methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 50.0 - 10007 | 50 - 10000 | 10 - 6750 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9937 (mean) | Not Reported |
| Intra-day Precision (%CV) | Within acceptance limits | ≤ 15% | Within acceptance limits |
| Inter-day Precision (%CV) | Within acceptance limits | ≤ 15% | Within acceptance limits |
| Intra-day Accuracy (%) | Within acceptance limits | 102.70% to 111.43% | Within acceptance limits |
| Inter-day Accuracy (%) | Within acceptance limits | 102.70% to 111.43% | Within acceptance limits |
| Recovery (%) | High-level | High-level | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | 50 | 10 |
| Internal Standard | This compound | This compound | Not specified, but method is HPLC-MS |
Experimental Protocols: A Representative LC-MS/MS Method
Below is a detailed protocol for a representative LC-MS/MS method for the quantification of Eltrombopag in human plasma, based on common practices identified in the literature.[1][2]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for the extraction of Eltrombopag from plasma samples due to its simplicity and high recovery rates.[1][2]
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix the sample for 1-2 minutes.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject a small volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 analytical column is commonly used for the separation of Eltrombopag.[1][2] For example, an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution and an organic solvent. For instance, 0.1% formic acid in water and acetonitrile in a ratio of 25:75 (v/v).[1] Another example is 10mM ammonium formate (pH 3) and acetonitrile (10:90, v/v).[2]
-
Flow Rate: A flow rate of 0.4 to 1.0 mL/min is generally employed.[1][2]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 35°C.[1]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for the detection of Eltrombopag and its internal standard.[1]
-
Multiple Reaction Monitoring (MRM) Transitions: The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Eltrombopag and this compound.
Visualizing the Bioanalytical Workflow and Comparison Logic
To better illustrate the experimental process and the comparative nature of this guide, the following diagrams are provided.
Caption: Experimental Workflow for Eltrombopag Bioanalysis.
Caption: Logical Structure of the Comparative Analysis.
References
Eltrombopag-13C4 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of analytical methods. This is particularly crucial for drugs like Eltrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia, where precise quantification in biological matrices is essential for pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Eltrombopag-13C4, with a non-isotopically labeled alternative, diclofenac, supported by experimental data from published studies.
Data Presentation: Accuracy and Precision Comparison
The following table summarizes the accuracy and precision data from regulated bioanalytical methods for Eltrombopag using either this compound or diclofenac as the internal standard. The data is benchmarked against the acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
| Parameter | This compound (LC-MS/MS) | Diclofenac (HPLC-UV) | FDA/EMA Acceptance Criteria |
| Intra-day Precision (%CV) | ≤ 15% | 1.9 - 11.8%[1] | For quality control (QC) samples, the coefficient of variation (%CV) should not exceed 15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%. |
| Inter-day Precision (%CV) | Not explicitly stated, but within acceptance limits[2] | 1.0 - 11.8%[1] | For quality control (QC) samples, the coefficient of variation (%CV) should not exceed 15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%. |
| Intra-day Accuracy (% Bias) | 102.70 - 111.43% of nominal value | Not explicitly stated in terms of % bias | The mean value should be within ±15% of the nominal value for QC samples, except for the LLOQ, where it should be within ±20%. |
| Inter-day Accuracy (% Bias) | Not explicitly stated, but within acceptance limits[2] | Not explicitly stated in terms of % bias | The mean value should be within ±15% of the nominal value for QC samples, except for the LLOQ, where it should be within ±20%. |
| Recovery | > 95.9% (for Eltrombopag) | > 95.9% (for Eltrombopag)[1] | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
Note: The data for this compound and diclofenac are derived from different studies utilizing different analytical techniques (LC-MS/MS vs. HPLC-UV). A direct head-to-head comparison within the same study is not available in the reviewed literature. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is generally considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving precision and accuracy.
Experimental Protocols
Key Experiment: Bioanalytical Method for Eltrombopag in Human Plasma using LC-MS/MS with this compound IS
This protocol is a representative example of a validated method for the quantification of Eltrombopag in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eltrombopag: m/z 443.2 → 229.1
-
This compound: m/z 447.2 → 233.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Mandatory Visualizations
Eltrombopag Signaling Pathway
Eltrombopag acts as a thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors, initiating intracellular signaling cascades that stimulate the proliferation and differentiation of these cells into mature platelets.
Caption: Eltrombopag-mediated TPO receptor signaling pathway.
Experimental Workflow for Eltrombopag Bioanalysis
The following diagram illustrates the typical workflow for the bioanalysis of Eltrombopag in plasma samples.
Caption: Experimental workflow for Eltrombopag bioanalysis.
References
Comparing Eltrombopag uptake in different cell lines using Eltrombopag-13C4
This guide provides a comparative overview of Eltrombopag uptake and its subsequent biological effects across various cell lines, leveraging insights from studies on its mechanism of action. While direct comparative uptake data using Eltrombopag-13C4 is emerging, this document synthesizes existing knowledge to inform researchers on potential differences in cellular accumulation and response. Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, is crucial for treating thrombocytopenia and has shown varied effects in different cellular contexts, including hematopoietic and cancer cell lines.
Quantitative Data Summary
The following table summarizes the known effects and receptor/transporter expression relevant to Eltrombopag uptake and activity in different cell lines. Direct quantitative uptake values for this compound are not widely published; therefore, this table provides a qualitative comparison based on documented biological responses and molecular characteristics.
| Cell Line | Cell Type | Key Receptor/Transporter | Reported Eltrombopag Effect | Expected this compound Uptake |
| Ba/F3-hTPO-R | Murine Pro-B cells (human TPO-R transfected) | TPO-R (c-Mpl) | Proliferation, STAT5 activation[1] | High (TPO-R dependent) |
| CD34+ | Human Hematopoietic Stem/Progenitor Cells | TPO-R (c-Mpl) | Differentiation into megakaryocytes, STAT5 phosphorylation[2][3] | High (TPO-R dependent) |
| HL60 | Human Promyelocytic Leukemia | Low/No TPO-R | Inhibition of proliferation, G1 cell cycle block, differentiation, iron chelation[1][4] | Moderate (TPO-R independent, potentially via iron transporters) |
| U937 | Human Monocytic Leukemia | Low/No TPO-R | Increased CD11b expression (differentiation)[1] | Moderate (TPO-R independent) |
| PANC-1 | Human Pancreatic Cancer | Syndecan-4 (SDC4) | Enhanced MAPK signaling, macropinocytosis[5][6] | Moderate to High (SDC4 dependent) |
| HepG2 | Human Hepatocellular Carcinoma | OATP1B1, OATP2B1, OCT1 | Inhibition of cell proliferation[7] | High (Transporter mediated) |
| HCT116 | Human Colorectal Carcinoma | Syndecan-4 (SDC4) | Impaired colony formation upon SDC4 knockout[5] | Moderate to High (SDC4 dependent) |
Experimental Protocols
Protocol for Measuring this compound Uptake in Cultured Cells
This protocol outlines a method to quantify the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from methods used for plasma analysis[8][9][10].
1. Cell Culture and Treatment:
-
Seed cells of interest (e.g., Ba/F3-hTPO-R, HL60, PANC-1) in appropriate culture plates and grow to 80-90% confluency.
-
Incubate cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time course (e.g., 1, 4, 24 hours) at 37°C. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Precipitation:
-
Following incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Harvest the cell lysate and determine the protein concentration using a BCA assay.
-
To 50 µL of cell lysate, add 150 µL of acetonitrile containing an internal standard (e.g., a structural analog of Eltrombopag) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.
3. LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Employ a C18 reverse-phase column for chromatographic separation.
-
Use a gradient mobile phase, for instance, starting with a mixture of water and acetonitrile with 0.1% formic acid, and ramping up the acetonitrile concentration.
-
Detect this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transition for Eltrombopag is m/z 443.2 → 229.0[8]. For this compound, the precursor ion will be shifted by +4 (m/z 447.2).
4. Data Analysis:
-
Construct a standard curve using known concentrations of this compound in cell lysate from untreated cells.
-
Quantify the intracellular concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the intracellular concentration to the protein content of the cell lysate.
Visualizations
Signaling Pathways of Eltrombopag
Eltrombopag primarily acts as a thrombopoietin receptor (TPO-R) agonist, activating downstream signaling cascades like the JAK-STAT, MAPK, and PI3K/AKT pathways, which are crucial for megakaryopoiesis.[11][12] In some cancer cells, it can also bind to Syndecan-4 (SDC4) to enhance MAPK signaling.[5][6] Additionally, in certain leukemia cells, Eltrombopag exhibits TPO-R-independent anti-proliferative effects by chelating intracellular iron.[4]
Caption: Eltrombopag signaling pathways.
Experimental Workflow for this compound Uptake Analysis
The following diagram illustrates the key steps involved in quantifying the cellular uptake of this compound.
Caption: Workflow for this compound uptake measurement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]
- 10. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 12. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Eltrombopag vs. Romiplostim in Thrombocytopenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and quantification methods of two key thrombopoietin receptor agonists (TPO-RAs), Eltrombopag and Romiplostim, used in the management of thrombocytopenia. The information presented is supported by experimental data from published studies, with a focus on quantification methodologies that utilize labeled standards.
Executive Summary
Eltrombopag and Romiplostim are both effective in increasing platelet counts in patients with immune thrombocytopenia (ITP). While head-to-head clinical trial data is limited, indirect comparisons from meta-analyses suggest comparable efficacy and safety profiles between the two drugs.[1][2][3][4] A key distinction lies in their molecular nature and, consequently, the analytical methods employed for their quantification. Eltrombopag, a small molecule, is readily quantifiable by highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using isotopically labeled internal standards. Romiplostim, a peptibody, is primarily monitored in clinical settings through immunoassays that assess for the presence of binding and neutralizing antibodies. However, advanced mass spectrometry-based techniques are emerging for the detailed characterization of such biologics.
Comparative Efficacy and Safety
Indirect comparison meta-analyses of randomized controlled trials have found no statistically significant difference in overall response rates, durable response rates, and the incidence of adverse events between Eltrombopag and Romiplostim in adult patients with ITP.[1][2][3][4] However, some studies in pediatric patients suggest Eltrombopag might be associated with a lower risk of bleeding compared to Romiplostim.[5][6]
Table 1: Comparison of Efficacy in Adult ITP (Based on Indirect Comparison Meta-Analysis)
| Outcome | Eltrombopag vs. Placebo (Risk Ratio, 95% CI) | Romiplostim vs. Placebo (Risk Ratio, 95% CI) | Indirect Comparison: Eltrombopag vs. Romiplostim (Risk Ratio, 95% CI) |
| Overall Response | 4.07 (2.91–5.70)[3] | 8.81 (4.01–19.35)[3] | 0.59 (0.24–1.45)[1][2][4] |
| Durable Response | 6.82 (2.97–15.70)[1] | 14.16 (2.91–69.01)[1] | 0.47 (0.08–2.81)[1][2][4] |
Table 2: Comparison of Safety in Adult ITP (Based on Indirect Comparison Meta-Analysis)
| Outcome | Indirect Comparison: Eltrombopag vs. Romiplostim (Risk Ratio, 95% CI) |
| Any Adverse Events | 0.98 (0.79–1.21)[1][2][4] |
| Overall Bleeding | 1.15 (0.52–2.57)[1][2][4] |
| Clinically Significant Bleeding | 1.09 (0.37–3.24)[1][2][4] |
Signaling Pathways
Both Eltrombopag and Romiplostim stimulate the thrombopoietin receptor (TPO-R), leading to increased platelet production. However, they bind to different sites on the receptor and activate downstream signaling through distinct mechanisms.
Experimental Protocols for Quantification
The quantification of Eltrombopag and Romiplostim requires distinct analytical approaches due to their different molecular structures.
Quantification of Eltrombopag using UPLC-MS/MS with a Labeled Standard
This method allows for the highly sensitive and specific quantification of Eltrombopag in human plasma.
1. Sample Preparation:
-
A 200 µL aliquot of human plasma is mixed with an internal standard solution containing a stable isotope-labeled version of Eltrombopag (e.g., Eltrombopag-¹³C₄).
-
Proteins are precipitated by adding acetonitrile.
-
The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Separation:
-
An ultra-performance liquid chromatography (UPLC) system equipped with a C18 column is used.
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous solution with a modifier like formic acid.
-
The flow rate is optimized for efficient separation.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is used.
-
Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both Eltrombopag and its labeled internal standard. This ensures high selectivity and reduces matrix interference.
-
The concentration of Eltrombopag in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantification of Romiplostim
Due to its large molecular weight and protein nature, the quantification of Romiplostim in clinical settings primarily focuses on its immunogenicity. For research purposes, a mass spectrometry-based approach can be used to study its biotransformation.
1. Immunogenicity Assessment (Immunoassay): This is the standard approach in clinical trials to assess the patient's immune response to the drug.
-
Binding Antibody Detection: A surface plasmon resonance (SPR)-based immunoassay (e.g., Biacore) is used to detect antibodies that bind to Romiplostim.[7] Romiplostim is immobilized on a sensor chip, and the patient's serum is passed over the chip. A change in the SPR signal indicates the presence of binding antibodies.
-
Neutralizing Antibody Detection: If binding antibodies are detected, a cell-based bioassay is performed to determine if these antibodies neutralize the biological activity of Romiplostim.[7][8] This assay typically involves a cell line that proliferates in the presence of Romiplostim. A reduction in cell proliferation in the presence of the patient's serum indicates the presence of neutralizing antibodies.
2. Ligand-Binding Mass Spectrometry (LBMS) for Biotransformation Studies: This research method combines immunoaffinity capture with mass spectrometry to identify in-vivo modifications of Romiplostim.
-
Immunoaffinity Capture: Anti-human Fc antibodies are used to selectively capture Romiplostim and its metabolites from a biological matrix (e.g., serum).[9]
-
Mass Spectrometric Analysis: The captured proteins are then analyzed by mass spectrometry (e.g., MALDI-TOF MS or nanoLC-MS) to identify any modifications, such as truncations or other post-translational modifications.[9] While not a routine quantitative method, stable isotope-labeled peptides corresponding to specific regions of Romiplostim could theoretically be used as internal standards for relative quantification of specific metabolites in such research settings.
Conclusion
Eltrombopag and Romiplostim are valuable therapeutic options for patients with thrombocytopenia. While their clinical efficacy appears to be comparable based on indirect evidence, the methods for their quantification are fundamentally different. The choice of analytical methodology is dictated by the drug's molecular characteristics, with LC-MS/MS using labeled standards being the gold standard for small molecules like Eltrombopag, and immunoassays being the primary method for assessing the immunogenicity of biologics like Romiplostim. For in-depth research on the metabolism of peptibodies, advanced techniques like LBMS provide valuable insights. This guide provides a framework for researchers and drug development professionals to understand the comparative aspects of these two important drugs.
References
- 1. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis | PLOS One [journals.plos.org]
- 2. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis [ideas.repec.org]
- 3. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Assessment of immunogenicity of romiplostim in clinical studies with ITP subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Binding Mass Spectrometry to Study Biotransformation of Fusion Protein Drugs and Guide Immunoassay Development: Strategic Approach and Application to Peptibodies Targeting the Thrombopoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Eltrombopag Formulation Assessment: A Guide to the Use of Eltrombopag-13C4
For Researchers, Scientists, and Drug Development Professionals
The development of new and improved drug formulations is a cornerstone of pharmaceutical innovation. For Eltrombopag, a thrombopoietin receptor agonist crucial in the treatment of thrombocytopenia, ensuring the bioavailability and pharmacokinetic profile of a new formulation is paramount. This guide provides a comprehensive comparison of the use of isotopically labeled Eltrombopag-13C4 in bioanalytical studies against alternative methods for assessing new Eltrombopag drug formulations.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for pharmacokinetic and bioequivalence studies. This approach offers unparalleled accuracy and precision in quantifying the active drug moiety in biological matrices.
Key Advantages of using this compound:
-
Reduced Matrix Effects: this compound co-elutes with the unlabeled drug, experiencing similar ionization suppression or enhancement, which leads to more accurate quantification.
-
Improved Precision: It effectively corrects for variability during sample preparation and injection.[1]
-
High Specificity: The mass difference between the labeled and unlabeled compound allows for highly selective detection, minimizing interference from endogenous compounds.
Comparative Performance Data
The following tables summarize quantitative data from studies assessing different Eltrombopag formulations. While not all studies explicitly state the use of this compound, the LC-MS/MS methods employed in modern bioequivalence studies typically rely on such stable isotope-labeled internal standards for regulatory submission.
| Formulation Comparison | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability Comments |
| Eltrombopag Choline vs. Eltrombopag Olamine (PROMACTA®) | Eltrombopag | 25 mg Choline: 29% lower than 50 mg Olamine | 25 mg Choline: 29% lower than 50 mg Olamine | Eltrombopag choline and PROMACTA® are not bioequivalent at the same dose. ALVAIZ (choline) has higher bioavailability, requiring a lower strength to be equivalent to PROMACTA®.[2][3] |
| 50 mg Choline: 32% higher than 50 mg Olamine | 50 mg Choline: 34% higher than 50 mg Olamine | |||
| Powder for Oral Suspension (PfOS) vs. Tablet | Eltrombopag | PfOS: 31% higher than tablet | PfOS: 22% higher than tablet | The powder for oral suspension formulation demonstrated higher bioavailability compared to the tablet formulation in healthy adults.[4] |
| Effect of High-Calcium Meal on PfOS Formulation | Eltrombopag | With meal: 75% reduction | With meal: 75% reduction | Co-administration with a high-calcium meal significantly reduces the bioavailability of the PfOS formulation.[5] |
| 2 hours after meal: 47% reduction | 2 hours after meal: 47% reduction | |||
| 2 hours before meal: 20% reduction | 2 hours before meal: 20% reduction |
Experimental Protocols
Pharmacokinetic Analysis of a New Eltrombopag Formulation using this compound
This protocol outlines a typical bioanalytical method for a pharmacokinetic study of a new Eltrombopag formulation.
Objective: To determine the concentration of Eltrombopag in human plasma over time to assess the bioavailability of a new formulation.
Materials:
-
Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Formic acid (all analytical grade)
-
UHPLC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.[6][7][8]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Eltrombopag and this compound.[1]
-
-
Data Analysis:
-
Calculate the peak area ratio of Eltrombopag to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Eltrombopag in the study samples from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, AUC, Tmax, etc.) using non-compartmental analysis.
-
Alternative Method: In Vitro Dissolution Testing
In vitro dissolution testing is a critical tool for assessing the performance of solid oral dosage forms and can be used to support biowaivers for different strengths of a formulation.
Objective: To determine the rate and extent of Eltrombopag release from a new tablet formulation.
Apparatus: USP Apparatus II (Paddle Apparatus).
Procedure:
-
Place the Eltrombopag tablet in a vessel containing 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween 80).[9]
-
Maintain the temperature at 37°C ± 0.5°C and rotate the paddle at 50 rpm.[9]
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of Eltrombopag in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizing the Process and Mechanism
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Caption: Simplified signaling pathway of Eltrombopag.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the most reliable and accurate data for the assessment of new Eltrombopag formulations. While alternative methods like in vitro dissolution testing are valuable for formulation screening and quality control, the definitive assessment of in vivo performance relies on robust pharmacokinetic studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in designing and executing effective studies to bring improved Eltrombopag formulations to the clinic.
References
- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 2. iajps.com [iajps.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. EP3409272A1 - Pharmaceutical composition comprising eltrombopag olamine, reducing sugar, and polymeric binder - Google Patents [patents.google.com]
A Comparative Guide to Thrombopoietin Receptor Agonists: Eltrombopag, Romiplostim, and Avatrombopag in Relation to Platelet Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eltrombopag and its alternatives, Romiplostim and Avatrombopag, for the treatment of thrombocytopenia. The focus is on the correlation between plasma concentration and platelet response, supported by experimental data for quantification and an understanding of the underlying signaling pathways.
Mechanism of Action: Stimulating Platelet Production
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It works by binding to the transmembrane domain of the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors. This binding initiates a signaling cascade that mimics the effects of endogenous TPO, leading to the proliferation and differentiation of megakaryocytes and, consequently, an increase in platelet production. The primary signaling pathway activated by Eltrombopag is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1]
Comparative Performance of TPO Receptor Agonists
The following tables summarize the pharmacokinetic and pharmacodynamic properties of Eltrombopag, Romiplostim, and Avatrombopag, providing a comparative overview of their performance.
Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Eltrombopag | Romiplostim | Avatrombopag |
| Route of Administration | Oral | Subcutaneous | Oral |
| Half-life | 21-32 hours[1] | Approximately 50 hours[2] | Approximately 19 hours |
| Time to Peak Concentration (Tmax) | 2-6 hours[1] | 0-120 hours (single dose) | Not specified in comparative reviews |
| Metabolism | Primarily hepatic (CYP1A2 and CYP2C8) | Reticuloendothelial system | Primarily hepatic (CYP2C9 and CYP3A4) |
| Food Effect | Significant reduction in absorption with high-fat meals and polyvalent cations (e.g., dairy) | Not applicable | Administered with food |
Efficacy in Platelet Response (from Network Meta-Analyses)
| Outcome | Comparison | Result |
| Platelet Response | Avatrombopag vs. Eltrombopag | Avatrombopag showed a significantly better platelet response (OR: 3.10)[3] |
| Platelet Response | Avatrombopag vs. Romiplostim | Avatrombopag showed a significantly better platelet response (OR: 9.96)[3] |
| Platelet Response | Romiplostim vs. Eltrombopag | Romiplostim ranked as the most efficacious in one study (SUCRA = 0.96)[2] |
| Reduced Bleeding Events | Avatrombopag vs. Eltrombopag & Romiplostim | Avatrombopag was associated with a statistically significant lower incidence of any bleeding events[4] |
OR: Odds Ratio; SUCRA: Surface Under the Cumulative Ranking Curve. An OR greater than 1 suggests the first agent is more effective. SUCRA values closer to 1 indicate a higher probability of being the best treatment.
Experimental Protocols for Plasma Concentration Quantification
Accurate quantification of TPO receptor agonists in plasma is crucial for correlating drug exposure with platelet response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecules like Eltrombopag and Avatrombopag, while enzyme-linked immunosorbent assay (ELISA) is typically used for the peptibody Romiplostim. The use of a stable isotope-labeled internal standard, such as Eltrombopag-13C4, is critical for the accuracy and precision of LC-MS/MS methods.
Quantification of Eltrombopag using LC-MS/MS with this compound
Objective: To determine the plasma concentration of Eltrombopag.
Internal Standard: this compound
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add the internal standard (this compound).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Eltrombopag and this compound are monitored.
-
Comparative Overview of Analytical Methodologies
| Feature | Eltrombopag/Avatrombopag (Small Molecules) | Romiplostim (Peptibody) |
| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA)[5] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Direct dilution or affinity capture |
| Internal Standard | Stable isotope-labeled analog (e.g., this compound) | Not typically used in the same manner as in LC-MS/MS |
| Principle of Detection | Mass-to-charge ratio of the analyte and its fragments | Antigen-antibody binding and colorimetric or fluorescent detection |
| Selectivity | High, based on mass transitions | High, based on antibody specificity |
| Sensitivity | High (ng/mL to pg/mL range) | High (ng/mL to pg/mL range) |
Conclusion
The correlation between plasma concentration and platelet response is a critical aspect of therapy with thrombopoietin receptor agonists. Eltrombopag, Romiplostim, and Avatrombopag have all demonstrated efficacy in increasing platelet counts, although their pharmacokinetic profiles and analytical methodologies for quantification differ significantly. Network meta-analyses suggest potential differences in efficacy and safety profiles among these agents, with Avatrombopag showing favorable outcomes in some comparisons.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is paramount for obtaining reliable pharmacokinetic data for small-molecule TPO-RAs. This allows for a more precise understanding of the exposure-response relationship, which is essential for optimizing dosing strategies and improving patient outcomes in the treatment of thrombocytopenia. For peptide-based drugs like Romiplostim, validated immunoassay methods such as ELISA are the standard for quantification. Understanding these differences is crucial for researchers and clinicians in the field of drug development and personalized medicine.
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]
- 3. Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Avatrombopag in Patients with Chronic Immune Thrombocytopenia: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Pharmacodynamics, Efficacy and Safety of a Romiplostim Biosimilar in Chronic Refractory Immune Thrombocytopenic Purpura (ITP) Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Eltrombopag-13C4: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Eltrombopag-13C4, a non-radioactive, stable isotope-labeled compound. While not radioactive, the parent compound, Eltrombopag, is known to be hazardous to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and controlled laboratory environment.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
In Case of a Spill:
-
Avoid creating dust.[3]
-
Carefully sweep up or absorb the material with an inert substance.
-
Place the spilled material and any contaminated absorbent into a designated, sealed container for hazardous waste.
-
Clean the spill area thoroughly with soap and water.
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines the general steps for its disposal as a non-radioactive, hazardous chemical waste.
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Waste Segregation: Isolate all waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, weighing paper). Do not mix this waste with non-hazardous or radioactive waste.
-
Container Selection: Choose a designated hazardous waste container that is compatible with the chemical, leak-proof, and has a secure lid.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and any applicable hazard pictograms as indicated on the Safety Data Sheet (SDS).
-
Waste Collection: Place all segregated this compound waste into the labeled container.
-
Secure Storage: Keep the waste container sealed when not in use and store it in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Engage a Licensed Disposal Service: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed professional waste disposal service.[3][4]
-
Provide Documentation: Supply the waste disposal vendor with a copy of the this compound Safety Data Sheet.
-
Maintain Records: Keep a detailed record of the disposal, including the date, quantity of waste, and disposal manifest, in accordance with your institution's policies and regulatory requirements.
III. Signaling Pathway for Regulatory Compliance
The proper disposal of this compound is governed by a hierarchy of regulations. Understanding this logical relationship is key to maintaining compliance.
Caption: Hierarchy of regulations governing chemical waste disposal.
It is the responsibility of the researcher to be knowledgeable about and compliant with their institution's specific policies, which are designed to meet or exceed all governmental regulations. Always consult your EHS department for guidance.
References
Safe Handling of Eltrombopag-13C4: A Guide for Laboratory Professionals
Eltrombopag-13C4, a stable isotope-labeled version of the potent thrombopoietin receptor agonist Eltrombopag, requires stringent safety protocols in a laboratory setting. Due to its classification as a potent pharmaceutical compound, researchers, scientists, and drug development professionals must adhere to strict handling, storage, and disposal procedures to mitigate risks of exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe use of this compound in research and development.
Hazard Identification and Occupational Exposure Limits
While some safety data sheets (SDS) may classify Eltrombopag as not hazardous, others identify specific risks.[1][2][3] It is crucial to handle this compound with the same precautions as the parent compound, Eltrombopag. The primary hazards associated with Eltrombopag include:
-
Serious Eye Damage : Can cause severe eye irritation and damage.[2][4]
-
Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[2][4]
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[2]
Given the potency of Eltrombopag, an established Occupational Exposure Limit (OEL) for a formulated product containing Eltrombopag Olamine is 100 mcg/m³ as an 8-hour time-weighted average (TWA).[5] In the absence of a specific OEL for this compound, this value should be used as a benchmark for implementing control measures. For novel compounds or when an OEL is not established, an Occupational Exposure Banding (OEB) approach is often employed to categorize substances based on their potential toxicity and guide handling procedures.[6]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential for safely handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[7][8] |
| Respiratory | For operations that may generate dust or aerosols, a respirator is required.[4] A powered air-purifying respirator (PAPR) is recommended for handling potent compounds.[9] |
| Body Protection | A disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs. Impervious clothing should be worn.[7][8] |
Engineering Controls are the primary means of minimizing exposure. Key recommendations include:
-
Containment : Handling of this compound should be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.[1] For highly potent compounds, containment technology is crucial to protect workers from dust exposure.
-
Ventilation : Use local exhaust ventilation to control airborne dust and vapors at the source.[5]
-
Access Control : Restrict access to areas where this compound is handled and stored.[5]
Diagram 1: Hierarchy of Controls for Handling Potent Compounds
Caption: A diagram illustrating the hierarchy of controls for mitigating exposure to hazardous substances, with elimination being the most effective and PPE the least.
Operational and Disposal Plans
A clear and detailed plan for the handling and disposal of this compound is mandatory to ensure safety and compliance.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the containment system (e.g., fume hood) is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of the neat compound within a containment device.
-
Use dedicated, disposable equipment where possible to avoid cross-contamination.
-
Handle the compound gently to minimize dust generation.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly sealed when not in use.[1]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Diagram 2: Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
Storage Plan
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is often -20°C; always refer to the supplier's instructions.[1]
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company.[3] Incineration in a facility with an afterburner and scrubber is a potential method.[3] |
| Contaminated Labware | Disposable items (e.g., gloves, gowns, pipette tips) should be collected in a sealed, labeled hazardous waste container. Non-disposable items must be decontaminated before reuse. |
| Contaminated Solutions | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[1] |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with local regulations. |
All waste disposal must comply with federal, state, and local regulations.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3][7]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Spill : Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive laboratory environment.
References
- 1. tribioscience.com [tribioscience.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. altasciences.com [altasciences.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
